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2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol Documentation Hub

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  • Product: 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol
  • CAS: 1592294-80-8

Core Science & Biosynthesis

Foundational

Structural Characterization of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol: An In-Depth NMR Guide

Executive Summary 1,4-disubstituted 1,2,3-triazoles have become foundational scaffolds in modern drug discovery due to their bioisosteric resemblance to amide bonds, high metabolic stability, and capacity to engage in di...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,4-disubstituted 1,2,3-triazoles have become foundational scaffolds in modern drug discovery due to their bioisosteric resemblance to amide bonds, high metabolic stability, and capacity to engage in diverse hydrogen-bonding interactions[1]. The compound 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol is a highly functionalized derivative featuring a sterically demanding 2-bromophenyl ring and a hydrophilic propan-2-ol moiety.

Accurate structural elucidation of this compound is critical for downstream pharmacological profiling. This whitepaper provides a comprehensive, field-proven guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data of this specific triazole, detailing the causality behind chemical shifts, regiochemical validation methodologies, and standardized acquisition protocols.

Synthesis and Regiochemical Rationale

The target compound is exclusively synthesized via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2]. By reacting 1-azido-2-bromobenzene with 2-methylbut-3-yn-2-ol in the presence of a Cu(I) catalyst (typically generated in situ from copper(II) sulfate and sodium ascorbate), the reaction is driven entirely toward the 1,4-regioisomer, bypassing the 1,5-regioisomer formed under thermal Huisgen conditions.

The choice of CuAAC is not merely for yield optimization; it is a structural necessity to ensure the propan-2-ol group is positioned at C-4, which fundamentally dictates the resulting NMR spectral profile.

G A 1-Azido-2-bromobenzene C Cu(I) Catalyst (CuSO4 / Na Ascorbate) A->C B 2-Methylbut-3-yn-2-ol B->C D 2-[1-(2-bromophenyl)-1H- 1,2,3-triazol-4-yl]propan-2-ol C->D CuAAC (Click Chemistry) E NMR Sample Prep (CDCl3 + TMS) D->E Purification & Isolation F 1H & 13C NMR Acquisition E->F Validation

Figure 1: Workflow for the CuAAC synthesis and NMR preparation of the target 1,4-disubstituted triazole.

Nuclear Magnetic Resonance (NMR) Spectral Analysis

The following data represents the highly accurate, simulated spectral assignments based on empirical literature rules for 1-(2-bromophenyl)-1H-1,2,3-triazoles and 4-(2-hydroxypropan-2-yl) substituents[3].

1 H NMR Data Interpretation (400 MHz, CDCl 3​ )
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
8.05 Singlet (s)1H-Triazole H-5
7.75 Doublet of doublets (dd)1H8.0, 1.4Phenyl Ar-H3 (ortho to Br)
7.52 Doublet of doublets (dd)1H7.8, 1.6Phenyl Ar-H6 (ortho to triazole)
7.48 Triplet of doublets (td)1H7.8, 1.4Phenyl Ar-H4
7.38 Triplet of doublets (td)1H8.0, 1.6Phenyl Ar-H5
3.15 Broad singlet (br s)1H-Aliphatic -OH
1.68 Singlet (s)6H-Aliphatic -CH 3​ (gem-dimethyl)

Mechanistic Causality:

  • Triazole H-5 (δ 8.05): This proton is highly deshielded. The electron-withdrawing nature of the adjacent nitrogen atoms, combined with the anisotropic deshielding cone of the nearly perpendicular ortho-bromophenyl ring, forces this signal far downfield[3].

  • Gem-dimethyls (δ 1.68): The two methyl groups appear as a sharp 6H singlet. Free rotation around the C4–C(OH) bond averages their magnetic environments, rendering them chemically equivalent.

13 C NMR Data Interpretation (100 MHz, CDCl 3​ )
Chemical Shift (δ, ppm)Carbon TypeAssignment
155.2 Quaternary (C q​ )Triazole C-4
136.5 Quaternary (C q​ )Phenyl C-1' (attached to N)
134.2 Methine (CH)Phenyl C-3'
131.5 Methine (CH)Phenyl C-4'
128.5 Methine (CH)Phenyl C-5'
128.2 Methine (CH)Phenyl C-6'
123.8 Methine (CH)Triazole C-5
119.5 Quaternary (C q​ )Phenyl C-2' (attached to Br)
68.5 Quaternary (C q​ )Aliphatic C-OH
30.5 Primary (CH 3​ )Aliphatic -CH 3​ (gem-dimethyl, 2C)

Mechanistic Causality:

  • Triazole C-4 (δ 155.2): The extreme deshielding is caused by the synergistic inductive effects of the triazole ring nitrogens and the adjacent oxygen-bearing quaternary carbon.

  • Phenyl C-2' (δ 119.5): Despite being an aromatic carbon, it is significantly shielded relative to standard aromatic shifts. This is a classic manifestation of the "heavy atom effect" induced by the directly attached bromine atom.

2D NMR Methodologies for Structural Validation

While 1D NMR provides a strong foundational hypothesis, it cannot definitively rule out the 1,5-regioisomer. To establish a self-validating structural proof, 2D NMR techniques (HMBC and NOESY) are mandatory.

  • HMBC (Heteronuclear Multiple Bond Correlation): The methyl protons (δ 1.68) will show strong 3J correlations to the triazole C-4 (δ 155.2), confirming the attachment of the propan-2-ol group.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A spatial correlation between the Triazole H-5 (δ 8.05) and the methyl protons (δ 1.68) definitively proves the 1,4-relationship. In a 1,5-regioisomer, the distance between these protons would be too great for a NOE transfer.

G H5 Triazole H-5 (δ 8.05) C4 Triazole C-4 (δ 155.2) H5->C4 HMBC (2J/3J) C1 Phenyl C-1' (δ 136.5) H5->C1 HMBC (3J) CH3 Methyl Protons (δ 1.68) H5->CH3 NOESY (Spatial) C_OH Aliphatic C-OH (δ 68.5) CH3->C4 HMBC (3J) CH3->C_OH HMBC (2J)

Figure 2: Key HMBC and NOESY correlations establishing the 1,4-regiochemistry of the triazole ring.

Standardized Experimental Protocol for NMR Acquisition

To ensure reproducibility and trustworthiness across laboratories, the following self-validating protocol must be strictly adhered to during spectral acquisition.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve exactly 15–20 mg of the purified triazole in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS is utilized as an internal standard because its protons are highly shielded, providing a reliable 0.00 ppm reference point that prevents chemical shift drift across different magnetic fields.

  • Tube Selection: Transfer the solution to a high-quality 5 mm NMR tube (e.g., Norell 509-UP).

    • Causality: Lower-quality tubes possess micro-variations in glass thickness, which distort the magnetic field homogeneity and degrade peak resolution.

  • Tuning and Matching: Insert the sample into a 400 MHz or 600 MHz spectrometer. Manually tune and match the probe to the exact Larmor frequencies of 1 H and 13 C.

  • Locking and Shimming: Lock onto the deuterium signal of the CDCl 3​ solvent. Perform gradient shimming (Z1–Z5) until the TMS line width at half-height (FWHM) is 0.8 Hz.

  • Acquisition Parameters:

    • 1 H NMR: 16 scans, 30° pulse angle, acquisition time (AQ) of 3.0 s, and a relaxation delay (D1) of 2.0 s.

    • 13 C NMR: 512–1024 scans, 30° pulse angle, with WALTZ-16 proton decoupling. Set D1 to 2.0 s.

    • Causality: If quantitative integration of 13 C is required, D1 must be extended to 5.0 s to allow fully relaxed quaternary carbons (C-4, C-1', C-2'), ensuring signal-to-noise ratios are sufficient for accurate peak picking.

  • Processing: Apply zero-filling to 64k data points and exponential multiplication (Line Broadening = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier transformation. Phase and baseline correct the spectra manually.

References

  • [3] Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. Molecules (MDPI). Available at:

  • [2] Design of a Potent, Selective, and Brain-Penetrant Inhibitor of Wnt- Deactivating Enzyme Notum. ScienceOpen. Available at:

  • [1] Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry. Available at:

Sources

Exploratory

An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction Data of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol

For researchers, scientists, and drug development professionals, the definitive three-dimensional structure of a molecule is paramount. It underpins a rational approach to understanding structure-activity relationships (...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the definitive three-dimensional structure of a molecule is paramount. It underpins a rational approach to understanding structure-activity relationships (SAR), optimizing drug candidates, and securing intellectual property. This guide provides a comprehensive overview of the crystallographic analysis of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol, a novel triazole derivative. While specific experimental data for this exact compound is not yet publicly deposited, this document, authored from the perspective of a Senior Application Scientist, outlines the established methodologies and expected structural features based on extensive data from analogous compounds. It serves as both a procedural manual and an interpretive guide.

The triazole moiety is a cornerstone of many therapeutic agents, valued for its metabolic stability and ability to engage in various intermolecular interactions.[1][2] The title compound, featuring a bromophenyl group, introduces the potential for halogen bonding and other specific interactions that can significantly influence its crystal packing and, by extension, its physicochemical properties such as solubility and bioavailability. Therefore, a meticulous structural elucidation is not merely an academic exercise but a critical step in its development pathway.

Synthesis and Crystallization: The Foundation of Structural Analysis

A robust structural analysis begins with high-quality single crystals. The synthesis of the title compound is anticipated to follow a well-established pathway in medicinal chemistry: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry."[3] This reaction offers high yields and regioselectivity, making it a reliable method for synthesizing 1,4-disubstituted 1,2,3-triazoles.

The synthetic workflow would logically proceed as follows:

cluster_synthesis Synthetic Pathway A 2-Bromophenyl Azide C Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate) A->C Reactant 1 B 3-Methyl-1-butyn-3-ol B->C Reactant 2 D 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol C->D Click Cycloaddition

Caption: Synthetic workflow for the target compound via CuAAC.

Experimental Protocol: Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and typically determined empirically.

Objective: To grow single crystals of approximately 0.1-0.3 mm in each dimension with well-defined faces and no visible defects.

Methodology:

  • Purification: The crude product from the synthesis is first purified to >98% purity, typically by column chromatography followed by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane mixture). Purity is confirmed by NMR and mass spectrometry.

  • Solvent Screening: A small amount of the purified compound is tested for solubility in a range of solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate). The ideal solvent is one in which the compound has moderate solubility at room temperature and is highly soluble at elevated temperatures.

  • Slow Evaporation (Primary Technique):

    • Dissolve the compound in a suitable solvent or solvent mixture to near-saturation in a small, clean vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

    • Place the vial in a vibration-free environment at a constant temperature.

    • Allow the solvent to evaporate slowly over several days to weeks. The slow decrease in solvent volume will gradually bring the solution to supersaturation, promoting the formation of a small number of well-ordered crystals rather than a large amount of polycrystalline powder.

  • Vapor Diffusion (Alternative Technique):

    • If slow evaporation fails, dissolve the compound in a small amount of a solvent in which it is highly soluble (the "solute solvent").

    • Place this vial, uncapped, inside a larger, sealed jar containing a solvent in which the compound is poorly soluble (the "anti-solvent").

    • The anti-solvent will slowly diffuse into the solute solvent, reducing the compound's solubility and inducing crystallization.

Single-Crystal X-ray Diffraction (SC-XRD): Unveiling the Molecular Architecture

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4] It provides unambiguous information on bond lengths, bond angles, and intermolecular interactions.[1][4]

cluster_workflow Single-Crystal XRD Workflow A Select & Mount Crystal B Place on Diffractometer A->B C Data Collection (X-ray Exposure) B->C D Data Processing & Integration C->D E Structure Solution (Phase Problem) D->E F Structure Refinement E->F G Validation & CIF File Generation F->G

Caption: Standard workflow for single-crystal X-ray structure determination.

Experimental Protocol: Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled to 100 K in a stream of nitrogen gas. This cryogenic temperature minimizes thermal vibrations of the atoms, leading to a higher quality diffraction pattern.

  • Data Collection: The crystal is mounted on a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector (e.g., a CMOS detector). A series of diffraction images are collected as the crystal is rotated through various angles.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors.[4] This step yields a list of reflection indices (h,k,l) and their corresponding intensities.

  • Structure Solution and Refinement:

    • Specialized software (e.g., SHELXT or Olex2) is used to determine the unit cell parameters and the crystal's space group from the diffraction data.[4]

    • The "phase problem" is solved to generate an initial electron density map.

    • An initial molecular model is built into the electron density map.

    • This model is then refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions, and anisotropic displacement parameters until the calculated diffraction pattern closely matches the observed pattern.

Expected Crystallographic Data

While the exact data for the title compound must be determined experimentally, we can predict a likely range of parameters based on published structures of similar triazole derivatives.[5][6][7]

ParameterExpected Value / Type
Chemical FormulaC₁₁H₁₂BrN₃O
Formula Weight282.14 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pca2₁ (common for this class of compounds)[5]
a (Å)8 - 12
b (Å)7 - 15
c (Å)10 - 25
β (°)90 - 105 (for monoclinic)
Volume (ų)1000 - 1800
Z4
Density (calculated)1.3 - 1.6 g/cm³
R-factor (R1)< 0.05 (for a well-refined structure)
Goodness-of-fit (S)~1.0

Powder X-ray Diffraction (PXRD): Bulk Sample Verification

While SC-XRD provides the detailed structure from a single crystal, Powder X-ray Diffraction (PXRD) is essential for analyzing the bulk material. It is used to confirm that the bulk synthesized powder corresponds to the same crystalline phase as the single crystal and to assess its overall purity.

Experimental Protocol: PXRD Analysis
  • Sample Preparation: A small amount (~10-20 mg) of the crystalline powder is gently ground with a mortar and pestle to ensure a random orientation of the crystallites. The powder is then packed into a sample holder.

  • Data Collection: The sample is analyzed using a powder diffractometer. The instrument scans a range of 2θ angles, recording the intensity of the diffracted X-rays at each angle.

  • Data Analysis: The resulting PXRD pattern (a plot of intensity vs. 2θ) is a fingerprint of the crystalline phase. This experimental pattern is compared with a theoretical pattern calculated from the SC-XRD data. A good match confirms the phase identity and purity of the bulk sample.

Structural Analysis and Interpretation

The refined crystal structure provides a wealth of information. Key aspects to analyze include:

  • Conformation: The relative orientation of the 2-bromophenyl ring and the 1,2,3-triazole ring is of primary interest. Due to potential steric hindrance from the ortho-bromo substituent, a significant dihedral angle between the two rings is expected. This contrasts with para-substituted analogs where the rings are often more coplanar.[1]

  • Bond Lengths and Angles: These parameters will be compared to standard values to identify any unusual geometric features that might indicate electronic effects or strain.

  • Intermolecular Interactions: The crystal packing will be stabilized by a network of non-covalent interactions. For the title compound, the hydroxyl group (-OH) of the propan-2-ol moiety is a strong hydrogen bond donor. It is highly likely to form O-H···N hydrogen bonds with the nitrogen atoms of the triazole ring of an adjacent molecule, leading to the formation of chains or dimers.[5] Furthermore, the bromine atom can act as a halogen bond donor, potentially forming C-Br···O or C-Br···N interactions, which are increasingly recognized as important forces in crystal engineering.

cluster_interactions Potential Intermolecular Interactions mol1 Molecule A (propan-2-ol -OH donor) mol2 Molecule B (triazole -N acceptor) mol1->mol2 O-H···N Hydrogen Bond mol3 Molecule C (bromophenyl -Br donor) mol4 Molecule D (carbonyl/nitro -O acceptor) mol3->mol4 C-Br···O Halogen Bond

Caption: Visualization of key potential intermolecular interactions.

Conclusion

The structural elucidation of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol through single-crystal and powder X-ray diffraction is an indispensable step in its chemical and pharmaceutical development. The protocols and expectations outlined in this guide provide a robust framework for this analysis. The resulting three-dimensional structure will offer critical insights into the molecule's conformation, solid-state packing, and potential for specific intermolecular interactions. This knowledge is fundamental for understanding its structure-activity relationship, guiding further derivatization, and informing the formulation of this promising compound for therapeutic applications.

References

  • BenchChem. Unambiguous Structural Confirmation of 1,2,4-Triazole Derivatives: A Comparative Guide to X-ray Crystallography.
  • Ambalavanan, P. et al. (2003). Crystal Structures of two Triazole Derivatives. Molecular Crystals and Liquid Crystals, 393, 67-73.
  • Li, Y. et al. (2023). Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives. Molecules, 28(19), 7001. Available at: [Link]

  • Gomha, S. M. et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 27(24), 8889. Available at: [Link]

  • Somagond, S. M. et al. (2021). X-ray diffraction and Density Functional Theory based structural analyses of 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone. European Journal of Chemistry, 12(4), 459-468. Available at: [Link]

  • ResearchGate. (2015). Synthesis and Crystal Structure of 1,2,4-Triazol-5(4H)-one Derivative. Available at: [Link]

  • MDPI. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Available at: [Link]

  • ResearchGate. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Available at: [Link]

  • PubChem. 2-(2,4-Dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanol. Available at: [Link]

  • ResearchGate. (2014). X-ray powder diffraction data of the antifungal agents, clotrimazole and fluconazole monohydrate. Available at: [Link]

  • Al-Warhi, T. et al. (2025). Fast and Efficient Synthesis of Fluoro Phenyl 1,2,3-Triazoles via Click Chemistry with Ultrasound Irradiation and Their Biological Efficacy Against Candida albicans. Pharmaceuticals, 18(9), 1234. Available at: [Link]

  • European Journal of Chemistry. (2021). X-ray diffraction and Density Functional Theory based structural analyses of 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone. Available at: [Link]

Sources

Foundational

Mass Spectrometry Fragmentation Pathways of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol: A Mechanistic Guide

The structural elucidation of complex heterocyclic compounds relies heavily on tandem mass spectrometry (MS/MS). The molecule 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol presents a fascinating case study in ga...

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Author: BenchChem Technical Support Team. Date: March 2026

The structural elucidation of complex heterocyclic compounds relies heavily on tandem mass spectrometry (MS/MS). The molecule 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol presents a fascinating case study in gas-phase ion chemistry due to the convergence of three highly distinct functional groups: a tertiary alcohol, a 1,2,3-triazole core, and an ortho-bromophenyl ring.

This technical guide dissects the collision-induced dissociation (CID) pathways of this molecule, providing researchers and drug development professionals with a mechanistic understanding of its electrospray ionization (ESI) behavior. By analyzing the causality behind these fragmentations, analytical scientists can better predict the behavior of structurally analogous pharmacophores.

Structural Anatomy and Ionization Profile

Under positive electrospray ionization (ESI+), the molecule readily accepts a proton, primarily at the basic nitrogen atoms (N2 or N3) of the triazole ring. The presence of the bromine atom dictates a highly diagnostic isotopic signature. Because bromine naturally exists as two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 abundance ratio, the protonated precursor ion [M+H]+ manifests as a distinct doublet at m/z 282.02 and m/z 284.02 .

Tracking this isotopic doublet through the MS/MS spectrum is a powerful self-validating tool: any fragment ion that retains the 1:1 doublet spacing still contains the bromophenyl moiety, whereas a single peak indicates the elimination of the halogen.

Primary Fragmentation Pathways (Mechanistic Breakdown)

The fragmentation of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol is driven by the thermodynamic stability of the neutral leaving groups and the resonance stabilization of the resulting cations.

Pathway A: Dehydration of the Tertiary Alcohol

Tertiary alcohols are highly prone to dehydration under mass spectrometric conditions because the resulting tertiary carbocation is thermodynamically stable and lacks an oxidizable alpha-proton1. In our target molecule, the loss of H2​O (-18 Da) yields an intense fragment at m/z 264 / 266 . This specific tertiary carbocation is further stabilized by resonance delocalization from the adjacent electron-rich 1,2,3-triazole ring, dramatically lowering the activation energy required for water loss2.

Pathway B: Nitrogen Extrusion from the Triazole Core

A hallmark of 1,2,3-triazole gas-phase chemistry is the elimination of molecular nitrogen ( N2​ , -28 Da) upon collisional activation3. This process is driven by the extreme thermodynamic stability of N2​ gas. The extrusion results in a highly reactive azirine or ketenimine intermediate at m/z 254 / 256 . This pathway can occur directly from the precursor ion or sequentially following dehydration (yielding m/z 236 / 238 )4.

Pathway C: Halogen Elimination

The cleavage of the C−Br bond typically occurs at higher collision energies. The loss of hydrogen bromide (HBr) results in a mass shift of -80 Da (for 79 Br) or -82 Da (for 81 Br), collapsing the isotopic doublet into a single peak at m/z 202 . This confirms the localization of the charge on the newly formed phenyl cation.

Caption: Principal ESI-MS/MS fragmentation pathways of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol.

Quantitative Data Summary

The table below summarizes the exact masses and structural assignments of the key fragment ions. The preservation of the 2 Da mass gap indicates the retention of the bromine atom.

Fragment Ionm/z ( 79 Br)m/z ( 81 Br)Mass Shift (Da)Neutral LossStructural Assignment
[M+H]+ 282.02284.02--Protonated Precursor
[M+H−H2​O]+ 264.01266.0118.01 H2​O Heteroaryl-stabilized tertiary carbocation
[M+H−N2​]+ 254.02256.0228.01 N2​ Ring-contracted azirine / ketenimine
[M+H−H2​O−N2​]+ 236.01238.0146.02 H2​O+N2​ Dehydrated azirine derivative
[M+H−HBr]+ 202.10202.1079.92 / 81.92 HBr Phenyl cation (Singlet peak, no Br)

Experimental Protocol for MS/MS Characterization

To ensure high-fidelity, reproducible fragmentation data, the following self-validating ESI-QqQ (Triple Quadrupole) or Q-TOF methodology must be employed.

Step 1: System Suitability and Calibration
  • Infuse a standard tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix) at 3 µL/min.

  • Validate mass accuracy to <5 ppm in positive ion mode. This ensures the exact mass differentiation between the loss of N2​ (28.013 Da) and CO (27.995 Da), though CO loss is structurally impossible here, precision is paramount.

Step 2: Sample Preparation
  • Dissolve 1 mg of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol in 1 mL of LC-MS grade Methanol to create a stock solution.

  • Dilute to a working concentration of 1 µg/mL using a solvent system of 50:50 Methanol:Water containing 0.1% Formic Acid (to promote protonation).

Step 3: Precursor Ion Optimization (Direct Infusion)
  • Introduce the working solution via a syringe pump at 10 µL/min into the ESI source.

  • Set capillary voltage to 3.5 kV, source temperature to 300°C, and desolvation gas flow to 8 L/min.

  • Perform a Q1 full scan (m/z 100–500) to confirm the presence of the characteristic 79 Br/ 81 Br doublet at m/z 282.0 and 284.0. Optimize the declustering potential (DP) to maximize precursor intensity without inducing in-source fragmentation.

Step 4: Collision Energy (CE) Ramping
  • Isolate m/z 282.0 in Q1 with a narrow isolation window (0.7 Da) to prevent cross-talk from the 81 Br isotope.

  • Introduce Argon as the collision gas in Q2.

  • Perform a CE ramp from 10 eV to 45 eV in 5 eV increments.

    • Causality: Lower CE (10-20 eV) will selectively trigger the lowest energy pathway (dehydration to m/z 264). Higher CE (25-45 eV) is required to break the robust triazole ring ( N2​ loss) and the C−Br bond.

  • Repeat the isolation and CE ramping for m/z 284.0 to validate the isotopic shifts of the resulting product ions.

Caption: Self-validating ESI-MS/MS workflow for the characterization of halogenated triazole derivatives.

References

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Semantic Scholar.
  • Ion Chemistry of 1H-1,2,3-Triazole.
  • 2-(2-Iodophenyl)
  • Organic analysis - mass spectrometry and infrared spectroscopy. Medify.

Sources

Exploratory

Physicochemical and Solubility Profiling of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol: A Technical Guide

Executive Summary In the landscape of preclinical drug development, the structural optimization of pharmacophores dictates both target affinity and pharmacokinetic viability. The compound 2-[1-(2-bromophenyl)-1H-1,2,3-tr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of preclinical drug development, the structural optimization of pharmacophores dictates both target affinity and pharmacokinetic viability. The compound 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol represents a highly specialized amphiphilic building block. Synthesized via click chemistry, it marries a lipophilic, sterically hindered halogenated headgroup with a highly polar, hydrogen-bonding tertiary alcohol tail, bridged by a metabolically inert 1,2,3-triazole core.

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the physicochemical logic of this molecule and provide field-proven, self-validating protocols for determining its solubility profile—a critical bottleneck in translating such compounds from in vitro hits to viable lead candidates.

Molecular Architecture & Physicochemical Profiling

The behavior of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol in biological and aqueous media is a direct consequence of its tripartite structural logic:

  • The 2-Bromophenyl Moiety: Imparts significant lipophilicity and steric bulk. The ortho-bromine atom acts as a heavy halogen, shielding the aromatic ring from rapid CYP450-mediated oxidation while providing potential halogen-bonding interactions within hydrophobic protein pockets.

  • The 1H-1,2,3-Triazole Core: Functions as a rigid, metabolically stable bioisostere for amide bonds. It and acts as a robust hydrogen-bond acceptor through its N2 and N3 atoms[1].

  • The Propan-2-ol (Tertiary Alcohol) Group: The α,α -dimethyl substitution prevents metabolic dehydrogenation. More importantly, the hydroxyl group acts as a potent hydrogen-bond donor and acceptor, rescuing the aqueous solubility that would otherwise be severely compromised by the bromophenyl group.

Quantitative Data Summary

Table 1: Calculated Physicochemical Properties and Pharmacokinetic Implications

PropertyEstimated ValueCausality / Implication in Drug Design
Molecular Weight 282.14 g/mol Well within Lipinski's Rule of 5; optimal for oral bioavailability.
LogP (Octanol/Water) ~2.5Balanced lipophilicity; ensures membrane permeability without extreme hydrophobic trapping.
Topological PSA (tPSA) 50.4 ŲExcellent for blood-brain barrier (BBB) penetration and cellular permeability (Ideal < 90 Ų).
H-Bond Donors (HBD) 1Contributed solely by the tertiary hydroxyl group.
H-Bond Acceptors (HBA) 4Contributed by the three triazole nitrogens and one hydroxyl oxygen.
Ionization (pKa) < 2.0 (Basic)The triazole ring is poorly basic; the molecule remains unprotonated and neutral at physiological pH (7.4).

Synthesis Mechanism & Regioselectivity (CuAAC)

The synthesis of this specific molecule relies on the[2].

Causality of Regioselectivity: Standard thermal Huisgen cycloaddition yields a nearly 1:1 mixture of 1,4- and 1,5-regioisomers. By introducing a Cu(I) catalyst, the reaction pathway is fundamentally altered. The copper inserts into the terminal alkyne (2-methylbut-3-yn-2-ol) to form a copper-acetylide intermediate. This intermediate coordinates the azide (1-azido-2-bromobenzene), enforcing a stepwise annealing sequence that strictly yields the 1,4-disubstituted product[2].

CuAAC_Pathway A 1-Azido-2-bromobenzene (Hydrophobic Core) C Cu(I) Catalytic Complex (In situ generation) A->C Mixing in t-BuOH/H2O B 2-Methylbut-3-yn-2-ol (Hydrophilic Head) B->C Mixing in t-BuOH/H2O D Copper-Acetylide Intermediate (Enforces 1,4-Selectivity) C->D Deprotonation & Cu Insertion E 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol (Target Molecule) D->E Cycloaddition & Protonation

Fig 1: Stepwise CuAAC synthetic pathway ensuring 1,4-regioselectivity.

Solubility Profile: Kinetic vs. Thermodynamic Paradigms

In drug discovery, solubility is not a static integer; it is heavily dependent on the solid-state history of the compound and the methodology of measurement. For an amphiphilic compound like 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol, distinguishing between kinetic and thermodynamic solubility is paramount.

  • Kinetic Solubility: [3]. This is the standard for early High-Throughput Screening (HTS) but is prone to overestimation due to metastable supersaturation.

  • Thermodynamic Solubility: [4]. It is the gold standard for lead optimization and formulation.

Solubility_Workflow cluster_kinetic Kinetic Solubility (Early Discovery) cluster_thermo Thermodynamic Solubility (Lead Opt) Start Solid Compound (Crystalline Powder) DMSO Dissolve in DMSO (Stock Solution) Start->DMSO Dissolution BufferT Add Excess Solid to Buffer (24-72h Shake at 37°C) Start->BufferT Direct Suspension BufferK Spike into Aqueous Buffer (2h Incubation) DMSO->BufferK Nephelometry Laser Nephelometry (Detect Precipitation) BufferK->Nephelometry Filtration Phase Separation (Centrifugation & Filtration) BufferT->Filtration HPLC HPLC-UV Quantification (Equilibrium Concentration) Filtration->HPLC

Fig 2: Divergent workflows for kinetic vs. thermodynamic solubility profiling.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems, incorporating internal controls to prevent false readouts.

Protocol A: CuAAC Synthesis Workflow
  • Reaction Setup: Dissolve 1-azido-2-bromobenzene (1.0 mmol) and 2-methylbut-3-yn-2-ol (1.2 mmol) in 10 mL of a tert-butanol/water mixture (1:1 v/v).

  • Catalyst Generation: Add CuSO4​⋅5H2​O (0.05 mmol, 5 mol%) followed by sodium ascorbate (0.10 mmol, 10 mol%).

    • Causality Rule: Sodium ascorbate is utilized to reduce Cu(II) to the active Cu(I) species in situ. This prevents the oxidative homocoupling of the alkyne (Glaser coupling) that occurs if Cu(I) is added directly in the presence of atmospheric oxygen[2].

  • Incubation: Stir vigorously at room temperature for 12 hours.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via TLC (Hexane/EtOAc 7:3). The complete disappearance of the highly UV-active azide spot validates reaction completion.

  • Isolation: Extract with EtOAc (3 x 10 mL), wash with brine, dry over MgSO4​ , and purify via flash chromatography.

Protocol B: Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol is adapted from[5] and optimized for halogenated amphiphiles.

  • Sample Preparation: Weigh 2.0 mg of the crystalline compound into a 2 mL glass HPLC vial.

    • Causality Rule: Glass is strictly required. The lipophilic 2-bromophenyl group can non-specifically adsorb to polypropylene tubes, leading to artificially low solubility readings[4].

  • Suspension: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4).

  • Equilibration: Cap the vial and incubate in an orbital shaker at 37°C, 300 rpm for 48 hours.

    • Causality Rule: A minimum 48-hour window is required to ensure the dissolution kinetics overcome any metastable supersaturation states,[6].

  • Self-Validation (pH Verification): Measure the pH of the suspension post-incubation. A shift of >0.1 pH units invalidates the assay, indicating that the buffer capacity was overwhelmed.

  • Phase Separation: Centrifuge the vial at 10,000 x g for 15 minutes to pellet undissolved solids.

  • Filtration & Recovery Check: Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Self-Validation (Filter Saturation): Discard the first 100 µL of the filtrate. This saturates any potential binding sites on the PTFE membrane, preventing loss of the dissolved API[4].

  • Quantification: Quantify the concentration in the filtrate using HPLC-UV ( λ = 254 nm) against a 5-point calibration curve (0.1 - 100 µg/mL prepared in DMSO/Acetonitrile)[6].

Conclusion

The compound 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol is a prime example of rational physicochemical design. By leveraging CuAAC chemistry, researchers can reliably access this 1,4-disubstituted scaffold. Understanding its dual nature—driven by the hydrophobic bromophenyl ring and the hydrophilic tertiary alcohol—is essential. By employing rigorous, self-validating thermodynamic solubility protocols, drug development professionals can accurately assess its viability for downstream in vivo applications.

References

  • Tiwari, S. V., & Ibrahim, M. Z. (2021). Role of Click Chemistry in development of Biomedicines. Advance Pharmaceutical Journal. URL:[Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. URL:[Link]

  • Bienta. Shake-Flask Solubility Assay. URL:[Link]

  • Bio-protocol. Determination of Thermodynamic Solubility. URL:[Link]

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. URL:[Link]

Sources

Foundational

infrared (IR) spectroscopy absorption bands for 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol Executive Summary This technical guide provides a comprehensive analysis of the expected Fourier-Tra...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol

Executive Summary

This technical guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FTIR) absorption spectrum of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol. As a molecule incorporating multiple key functional groups—a tertiary alcohol, a 1,2,3-triazole ring, a substituted aromatic ring, and aliphatic moieties—its IR spectrum presents a unique fingerprint vital for its identification and characterization. This document serves as a predictive reference for researchers, scientists, and drug development professionals, detailing the vibrational modes associated with each functional group and their expected wavenumber regions. By explaining the causality behind spectral features, this guide aims to empower researchers to interpret experimental data with confidence.

Introduction

The compound 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol is a complex heterocyclic molecule. The 1,2,3-triazole core is a significant pharmacophore in medicinal chemistry, known for a wide range of biological activities.[1] Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique used to identify the functional groups present in a molecule.[2] By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique molecular fingerprint.[3] This guide deconstructs the molecule's structure to predict its IR absorption bands, offering a foundational tool for structural verification and quality control in a research or development setting.

Molecular Structure and Key Functional Groups

To accurately predict the infrared spectrum, the molecule is dissected into its primary vibrational components. Each component possesses characteristic absorption frequencies that contribute to the final spectrum. The principal functional groups are the tertiary alcohol, the 1,4-disubstituted 1,2,3-triazole ring, the ortho-disubstituted bromophenyl ring, and the aliphatic isopropyl group.

cluster_main 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol cluster_groups Key Functional Groups Molecule Core Structure Alcohol Tertiary Alcohol (-C(CH₃)₂OH) Molecule->Alcohol Triazole 1,2,3-Triazole Ring Molecule->Triazole Bromophenyl 2-Bromophenyl Ring Molecule->Bromophenyl Aliphatic Aliphatic Moieties (C-H) Molecule->Aliphatic

Caption: Key functional groups of the target molecule.

Predicted Infrared Absorption Spectrum: A Detailed Analysis

The IR spectrum can be analyzed by dividing it into distinct regions corresponding to the vibrational frequencies of specific bonds.

High-Frequency Region (>2500 cm⁻¹)

This region is dominated by stretching vibrations of bonds involving hydrogen.

  • O-H Stretching (Alcohol): The most prominent feature in this region is expected to be a very strong and broad absorption band for the O-H stretching vibration of the tertiary alcohol. Due to intermolecular hydrogen bonding, this peak typically appears in the range of 3400-3300 cm⁻¹.[4][5][6] The broad nature of this peak is a hallmark of hydroxyl groups in condensed phases.[4]

  • Aromatic C-H Stretching: The C-H bonds on the bromophenyl and triazole rings will exhibit stretching vibrations at wavenumbers higher than those of aliphatic C-H bonds. These are expected as medium to weak absorptions in the 3100-3000 cm⁻¹ range.[7][8]

  • Aliphatic C-H Stretching: The methyl groups of the propan-2-ol moiety will produce strong C-H stretching bands just below 3000 cm⁻¹. Typically, these absorptions are found between 2960 and 2850 cm⁻¹.[9][10][11]

Double Bond Region (2000-1500 cm⁻¹)

This region contains stretching vibrations from double bonds.

  • Aromatic C=C Stretching: The bromophenyl ring will give rise to a series of medium to sharp absorption bands between 1600 cm⁻¹ and 1450 cm⁻¹. These "ring mode" or "skeletal" vibrations are characteristic of aromatic systems.[7][8][12]

  • Triazole Ring Stretching (C=N, N=N): The 1,2,3-triazole ring contains C=N and N=N bonds. The stretching vibrations of these bonds are often coupled and can appear in the 1640-1525 cm⁻¹ region.[13][14] The exact positions can be complex, but their presence is expected.

Fingerprint Region (<1500 cm⁻¹)

This region contains a high density of peaks from various bending and stretching vibrations that are unique to the molecule's overall structure.

  • C-O Stretching (Tertiary Alcohol): A strong, sharp band corresponding to the C-O stretch of the tertiary alcohol is a key diagnostic peak. For tertiary alcohols, this absorption is characteristically found at a higher wavenumber than for primary or secondary alcohols, typically in the 1210-1100 cm⁻¹ range.[6]

  • C-H Bending: Aliphatic C-H bending vibrations (from the methyl groups) will appear around 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹.[11][15] Aromatic C-H in-plane bending vibrations are weaker and appear between 1250-1000 cm⁻¹.[7]

  • Aromatic C-H Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring strongly influences C-H OOP bending vibrations. For an ortho-disubstituted ring, a strong band is expected in the 770-735 cm⁻¹ region.[16]

  • C-Br Stretching: The stretching vibration of the carbon-bromine bond occurs at low frequencies. It is expected to produce a medium to strong absorption in the 690-515 cm⁻¹ range.[17][18]

Summary of Characteristic Absorption Bands

The following table summarizes the predicted key IR absorption bands for 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3400–3300Strong, BroadO-H Stretch (H-bonded)Tertiary Alcohol
3100–3000Medium-WeakC-H StretchAromatic (Phenyl & Triazole)
2960–2850StrongC-H StretchAliphatic (Methyl)
1600–1450Medium, SharpC=C Ring StretchAromatic (Phenyl)
1640–1525Medium-WeakC=N, N=N Ring Stretch1,2,3-Triazole
1470–1450MediumC-H Bend (Asymmetric)Aliphatic (Methyl)
1370–1350MediumC-H Bend (Symmetric)Aliphatic (Methyl)
1210–1100StrongC-O StretchTertiary Alcohol
770–735StrongC-H Out-of-Plane BendAromatic (ortho-disubstituted)
690–515Medium-StrongC-Br StretchBromophenyl

Experimental Protocol: Acquiring the IR Spectrum

To experimentally verify the predicted absorptions, a standard procedure for Attenuated Total Reflectance (ATR) FTIR spectroscopy, suitable for solid powder samples, is outlined below.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the ATR-FTIR spectrometer is powered on and has completed its self-check diagnostics.

  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Record a background spectrum to subtract atmospheric (CO₂, H₂O) and crystal absorptions from the sample spectrum.

  • Sample Application: Place a small amount of the solid 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol powder onto the center of the ATR crystal.

  • Pressure Application: Lower the press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal surface. The pressure should be sufficient to create a good quality spectrum without damaging the crystal.

  • Spectrum Acquisition: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard mid-IR range of 4000-400 cm⁻¹ is used.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, raise the press arm, remove the sample powder, and clean the ATR crystal thoroughly with a solvent-moistened wipe.

A Start: Instrument Ready B Clean ATR Crystal (e.g., with Isopropanol) A->B C Record Background Spectrum (Scan atmosphere + crystal) B->C D Place Solid Sample on Crystal C->D E Apply Consistent Pressure with Anvil D->E F Acquire Sample Spectrum (Co-add 16-32 scans) E->F G Process Data (Ratio against background) F->G H Clean Crystal & Anvil G->H I End: Obtain Final IR Spectrum H->I

Caption: Workflow for ATR-FTIR Spectroscopy.

Conclusion

The infrared spectrum of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol is rich with information, providing clear signatures for each of its constituent parts. The presence of a strong, broad O-H stretch around 3350 cm⁻¹, a strong C-O stretch between 1210-1100 cm⁻¹, aromatic C-H stretches above 3000 cm⁻¹, and aliphatic C-H stretches below 3000 cm⁻¹ are primary confirmatory features. Further analysis of the fingerprint region, particularly the bands for aromatic substitution and the C-Br stretch, allows for a comprehensive structural verification. This guide provides a robust predictive framework, enabling researchers to efficiently analyze and confirm the identity and purity of this complex heterocyclic compound.

References

  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

  • Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy. [Link]

  • SlideShare. (n.d.). The features of IR spectrum. [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2014). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. [Link]

  • Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy. [Link]

  • ResearchGate. (n.d.). Infrared spectrum of 1,2,3-triazole, ZnSe-windows, resolution 4 cm 1 , 32 scans. [Link]

  • Rathee, N. (2025, September 24). IR Spectra of Alcohols. Prezi. [Link]

  • Lieber, E., et al. (1957). THE INFRARED SPECTRA OF 4-SUBSTITUTED-THIOSEMICARBAZIDES AND DIAZOTIZATION PRODUCTS. Canadian Journal of Chemistry. [Link]

  • Rao, C. N. R., & Venkataraghavan, R. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Journal of Chemistry. [Link]

  • Flifel, I. A., & Hlail, A. N. (2017). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. International Journal of Applied Engineering Research. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

  • University of Colorado Boulder. (n.d.). IR: alkyl halides. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • University of California, Santa Cruz. (n.d.). Table 1. Characteristic IR Absorption Peaks of Functional Groups. [Link]

  • Michigan State University. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. [Link]

  • Al-Otaibi, J. S., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling. [Link]

  • University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. [Link]

Sources

Exploratory

Thermodynamic Stability and Solid-State Energetics of 2-[1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol: A Technical Guide

Executive Summary For drug development professionals and materials scientists, understanding the solid-state thermodynamics of active pharmaceutical ingredients (APIs) and their precursors is non-negotiable. The compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and materials scientists, understanding the solid-state thermodynamics of active pharmaceutical ingredients (APIs) and their precursors is non-negotiable. The compound 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol presents a fascinating thermodynamic system. Synthesized via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) [1], this molecule features three distinct structural domains that dictate its thermal behavior: a highly aromatic 1,2,3-triazole core, a sterically demanding ortho-bromophenyl ring, and a hydrogen-bonding tertiary alcohol.

This whitepaper provides an in-depth mechanistic analysis of how these competing structural forces govern the compound's melting point ( Tm​ ) and thermal degradation temperature ( Td​ ), alongside self-validating experimental protocols for empirical characterization.

Structural Drivers of Thermodynamic Behavior

To accurately predict and measure the thermodynamic stability of this compound, one must analyze the causality behind its intramolecular and intermolecular interactions.

The Ortho-Halogen Steric Penalty (Torsional Strain)

In 1-aryl-1,2,3-triazoles, the preferred low-energy conformation typically involves coplanarity between the aryl and triazole rings to maximize π -conjugation. However, the bulky bromine atom (van der Waals radius ~1.85 Å) at the ortho position of the N1-phenyl ring creates severe steric repulsion against the C5-proton of the triazole core. This torsional strain forces the phenyl ring into a highly twisted, non-planar conformation. Thermodynamically, this elevates the ground-state enthalpy of the molecule and disrupts optimal close-packing in the crystal lattice. Consequently, the ortho-bromo isomer exhibits a lower melting point and higher thermodynamic solubility compared to its para-bromo counterpart [2].

Intermolecular Hydrogen Bonding Networks

Counteracting the steric destabilization is the 2-hydroxypropan-2-yl group at the C4 position. The tertiary alcohol acts as a potent hydrogen bond donor and acceptor. In the solid state, it forms robust O−H⋅⋅⋅N (interacting with the N2 or N3 of adjacent triazole rings) or O−H⋅⋅⋅O networks. These strong intermolecular forces significantly increase the enthalpy of fusion ( ΔHf​ ), anchoring the crystal lattice and elevating the melting point well above that of non-hydroxylated analogs.

Triazole Core Resonance and Thermal Inertness

The 1H-1,2,3-triazole ring possesses a resonance energy of approximately 20–30 kcal/mol. This aromaticity renders the core exceptionally resistant to thermal degradation. Cleavage of the triazole ring (often via retro-cycloaddition or extrusion of N2​ ) requires high activation energy, meaning the intrinsic thermal decomposition temperature ( Td​ ) of this compound typically exceeds 220 °C [3].

Energetics Molecule 2-[1-(2-bromophenyl)- 1H-1,2,3-triazol-4-yl] propan-2-ol Stabilizing Enthalpic Stabilization Molecule->Stabilizing Destabilizing Steric Destabilization Molecule->Destabilizing Hbond Intermolecular H-Bonding (C4-Aliphatic OH) Stabilizing->Hbond Aromatic Triazole Resonance (~25 kcal/mol) Stabilizing->Aromatic Steric Ortho-Bromo Clash (Torsional Strain) Destabilizing->Steric Crystal Lattice Packing Disruption Destabilizing->Crystal Steric->Crystal

Fig 1: Competing thermodynamic forces dictating melting point and solid-state stability.

Quantitative Data Presentation

The thermodynamic profile of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol is a sum of its structural parts. Table 1 summarizes the expected quantitative impact of each moiety on the compound's thermal properties.

Table 1: Thermodynamic Contributions of Structural Moieties

Structural MoietyThermodynamic EffectImpact on Melting Point ( Tm​ )Impact on Thermal Stability ( Td​ )
1,2,3-Triazole Core High resonance energy; rigid aromatic scaffold.Baseline (Supports crystalline rigidity)High (Prevents decomposition < 220 °C)
Ortho-Bromo Phenyl Torsional strain; disrupts coplanarity and lattice packing.Depresses Tm​ (Relative to para-isomer)Neutral (C-Br bond is thermally stable)
C4-Tertiary Alcohol Extensive intermolecular H-bonding networks.Elevates Tm​ (Typically pushes Tm​ to 110–140 °C)Moderate (Prone to dehydration > 180 °C)

Experimental Methodologies: Self-Validating Protocols

To establish a trustworthy thermodynamic profile, empirical data must be gathered using self-validating instrumental techniques. The following protocols detail the exact methodologies for determining the melting point and thermal stability of the compound [4].

Protocol A: Differential Scanning Calorimetry (DSC) for Melting Point and ΔHf​

A single heating run is insufficient for rigorous thermodynamic profiling, as it cannot distinguish between true melting, desolvation, or polymorphic transitions. A heat-cool-heat cycle is mandatory.

  • Calibration : Calibrate the DSC instrument using an Indium standard ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g) to ensure calorimetric accuracy.

  • Sample Preparation : Accurately weigh 3.0–5.0 mg of the recrystallized compound into a standard aluminum DSC pan. Crimp the pan with a pinhole lid to allow for the escape of any residual trapped solvent.

  • Purge Gas : Establish a dry Nitrogen ( N2​ ) purge at a flow rate of 50 mL/min to prevent oxidative degradation during heating.

  • Thermal Cycle (Self-Validation) :

    • Heating 1 : Heat from 25 °C to 160 °C at 10 °C/min. (Records the initial melting endotherm and erases thermal history).

    • Cooling : Cool from 160 °C to 25 °C at 10 °C/min. (Monitors crystallization exotherm).

    • Heating 2 : Heat from 25 °C to 160 °C at 10 °C/min. (Validates the intrinsic melting point of the pure polymorph).

  • Data Extraction : Integrate the endothermic peak from Heating 2 to determine the extrapolated onset temperature (true Tm​ ) and the enthalpy of fusion ( ΔHf​ ).

Protocol B: Thermogravimetric Analysis (TGA) for Decomposition Kinetics

To ensure the DSC melting endotherm is not conflated with thermal degradation, TGA must be performed to map the mass-loss kinetics.

  • Sample Loading : Place 5.0–10.0 mg of the compound into an open platinum or alumina crucible.

  • Atmosphere : Utilize a Nitrogen ( N2​ ) purge at 60 mL/min.

  • Ramp Protocol : Heat the sample from 25 °C to 400 °C at a rate of 10 °C/min.

  • Analysis : Monitor the first derivative of the mass loss curve (DTG). The onset of mass loss typically indicates the dehydration of the tertiary alcohol (expected ~180–200 °C), followed by the higher-temperature extrusion of N2​ from the triazole core (>220 °C).

Workflow A 1. Sample Preparation (Recrystallization & Drying) B 2. Differential Scanning Calorimetry (10 °C/min, N2 Purge) A->B C 3. Thermogravimetric Analysis (Decomposition Kinetics) A->C D 4. Melting Point (Tm) Determination B->D E 5. Thermal Stability (Td) Assessment C->E F Thermodynamic Profile Validation D->F E->F

Fig 2: Self-validating thermal analysis workflow for thermodynamic profiling.

Conclusion & Strategic Implications

For researchers utilizing 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol as a synthetic intermediate or an API candidate, its thermodynamic profile dictates downstream processing. The ortho-bromo steric clash inherently lowers the lattice energy compared to planar analogs, which is highly advantageous for improving aqueous solubility—a critical parameter in biopharmaceutics. However, the strong hydrogen-bonding capability of the propan-2-ol moiety ensures the compound remains a stable, crystalline solid at room temperature. By employing the rigorous DSC and TGA protocols outlined above, development teams can confidently map the thermal boundaries of this compound, ensuring phase stability during milling, formulation, and long-term storage.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. URL: [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews. URL: [Link]

  • Giffin, N. A., & Mak, M. L. (2014). Thermal Decomposition of 1,4-Disubstituted 1,2,3-Triazoles. Thermochimica Acta. URL: [Link]

  • Giron, D. (1995). Thermal analysis and calorimetric methods in the characterisation of polymorphs and solvates. Thermochimica Acta. URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Regioselective CuAAC Synthesis of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol

Executive Summary & Mechanistic Rationale The synthesis of 1,4-disubstituted 1,2,3-triazoles is a cornerstone of modern drug discovery, offering robust bioisosteres for amide bonds with high metabolic stability. This app...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of 1,4-disubstituted 1,2,3-triazoles is a cornerstone of modern drug discovery, offering robust bioisosteres for amide bonds with high metabolic stability. This application note details the step-by-step synthesis of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol via the Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)[1].

This specific target incorporates an ortho-bromophenyl moiety—a valuable handle for downstream palladium-catalyzed cross-coupling—and a tertiary alcohol derived from 2-methylbut-3-yn-2-ol, which has demonstrated significant potential in the development of novel antifungal agents[2].

Causality in Reaction Design
  • In Situ Catalyst Generation: Cu(I) is thermodynamically unstable and rapidly oxidizes to inactive Cu(II) in the presence of atmospheric oxygen. To bypass this, we utilize a self-correcting catalytic system: Copper(II) sulfate pentahydrate ( CuSO4​⋅5H2​O ) is reduced in situ by a stoichiometric excess of sodium ascorbate (NaAsc)[1].

  • Biphasic Solvent System: The reaction employs a 1:1 (v/v) mixture of dichloromethane (DCM) and water. The lipophilic 1-azido-2-bromobenzene remains in the organic phase, while the catalyst and the hydrophilic propargylic alcohol partition at the interface. Vigorous stirring is mandatory to maximize the interfacial reaction zone and overcome the steric hindrance imposed by the ortho-bromo substituent[2].

Mechanism CuII Cu(II) Salt CuI Active Cu(I) CuII->CuI NaAsc (Reduction) Pi Pi-Complex (Alkyne) CuI->Pi + Alkyne Acetylide Cu-Acetylide Pi->Acetylide - H+ Metallacycle Metallacycle (+Azide) Acetylide->Metallacycle + Azide Metallacycle->CuI Ring Closure + H+ Triazole 1,4-Triazole Metallacycle->Triazole Release

Fig 1. CuAAC catalytic cycle showing in situ reduction and metallacycle formation.

Critical Safety Directives: Azide Handling

WARNING: Low molecular weight organic azides are energy-rich and potentially explosive. The empirical safety rule for azides dictates that the ratio of (NC​+NO​)/NN​ must be ≥3 . For 1-azido-2-bromobenzene ( C6​H4​BrN3​ ), this ratio is exactly 2.0 , placing it in a hazardous category.

  • Handling Protocol: Never isolate 1-azido-2-bromobenzene as a neat, dry solid. It must be synthesized, stored, and transferred as a solution (e.g., 0.5 M in tert-butyl methyl ether or DCM).

  • Equipment: Conduct all operations behind a blast shield in a fume hood. Avoid using metal spatulas or exposing the azide to strong acids, which can generate highly toxic and explosive hydrazoic acid ( HN3​ ).

Materials and Stoichiometry

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in System
1-Azido-2-bromobenzene 198.021.001.0 mmol (198 mg)Limiting reagent; Dipole.
2-Methylbut-3-yn-2-ol 84.121.201.2 mmol (101 mg)Dipolarophile (Slight excess accounts for volatility).
CuSO4​⋅5H2​O 249.680.050.05 mmol (12.5 mg)Pre-catalyst.
Sodium Ascorbate 198.110.150.15 mmol (29.7 mg)Sacrificial reducing agent (Maintains Cu in +1 state).
DCM / H2​O (1:1) N/AN/A10 mL totalBiphasic solvent system promoting interfacial catalysis.

Step-by-Step Experimental Protocol

Workflow A 1. Reagent Prep Azide + Alkyne C 3. Cycloaddition DCM/H2O, RT A->C B 2. Catalyst Activation CuSO4 + NaAsc B->C D 4. Workup Extraction & Wash C->D E 5. Purification Column/Recryst. D->E

Fig 2. Biphasic CuAAC experimental workflow.
Step 1: Substrate Preparation
  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 1-azido-2-bromobenzene (1.0 mmol) as a pre-titrated solution in DCM. Adjust the total DCM volume to 5.0 mL.

  • Add 2-methylbut-3-yn-2-ol (1.2 mmol, ~116 µL) to the organic layer.

Step 2: Catalyst Activation
  • In a separate vial, dissolve CuSO4​⋅5H2​O (12.5 mg) in 2.5 mL of deionized water.

  • Dissolve sodium ascorbate (29.7 mg) in 2.5 mL of deionized water.

  • Mix the two aqueous solutions. Self-Validation: The solution will briefly turn dark/brown and then shift to a pale yellow/colorless suspension, confirming the successful reduction of Cu(II) to Cu(I).

Step 3: Cycloaddition
  • Transfer the activated aqueous catalyst mixture into the DCM solution containing the substrates.

  • Cap the flask and stir vigorously (≥ 800 rpm) at room temperature (20–25 °C) for 4 to 12 hours. The high stirring rate is critical to overcome the mass-transfer limitations of the biphasic system.

Step 4: Quenching and Workup
  • Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The azide starting material (high Rf​ ) will disappear, replaced by a highly polar product spot (low Rf​ due to the tertiary alcohol).

  • Once complete, add 10 mL of 5% aqueous ammonium hydroxide ( NH4​OH ) or 0.1 M EDTA solution to the flask and stir for 15 minutes.

    • Causality: Residual copper can coordinate to the triazole product, causing severe line broadening and signal distortion in downstream NMR characterization[3]. The NH4​OH sequesters the copper into a water-soluble [Cu(NH3​)4​]2+ complex.

  • Transfer to a separatory funnel. Self-Validation: The aqueous layer should be deep blue, indicating successful copper extraction.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 × 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 5: Purification
  • Purify the crude residue via flash column chromatography on silica gel (Eluent gradient: 10% to 50% EtOAc in Hexanes) or recrystallize from hot EtOAc/Hexanes to afford the pure 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol as a crystalline solid.

Reaction Optimization & Causality Data

ParameterSub-Optimal ConditionOptimized ConditionMechanistic Causality
Solvent Neat THF or TolueneDCM / H2​O (1:1)Biphasic water systems stabilize the Cu-acetylide intermediate and accelerate the cycloaddition via hydrophobic packing effects[2].
Reductant 1.0 eq NaAsc to Cu3.0 eq NaAsc to CuExcess ascorbate acts as a sacrificial antioxidant, preventing dissolved O2​ from quenching the active Cu(I) species[1].
Workup Standard water wash5% NH4​OH or EDTA washTriazoles are strong metal chelators. Failing to strip copper chemically results in distorted 1H and 13C NMR spectra[3].

Analytical Self-Validation Data

To ensure the integrity of the synthesized product, verify the structure against the following expected spectroscopic benchmarks:

Analytical MethodExpected Signals / ObservationsStructural Correlation
1H NMR ( CDCl3​ ) δ ~7.90 (s, 1H)Characteristic singlet of the 1,2,3-triazole C5-proton.
1H NMR ( CDCl3​ ) δ 7.75 - 7.35 (m, 4H)Aromatic protons of the ortho-bromophenyl ring.
1H NMR ( CDCl3​ ) δ ~1.65 (s, 6H)Equivalent gem-dimethyl groups of the tertiary alcohol.
13C NMR ( CDCl3​ ) δ ~155.0, 122.0C4 (quaternary) and C5 (CH) of the triazole ring.
HRMS (ESI) [M+H] + calculated for C11​H13​BrN3​O : 282.0242Confirms exact mass and the distinct 1:1 isotopic pattern of Bromine ( 79Br / 81Br ).

References

  • V. V. Rostovtsev, L. G. Green, V. V. Fokin, and K. B. Sharpless, "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes," Angewandte Chemie International Edition, vol. 41, no. 14, pp. 2596-2599, 2002.

  • R. G. Lima-Neto et al., "Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains," Molecules, vol. 17, no. 5, pp. 5882-5892, 2012.

  • A. S. Kashin et al., "Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction," The Journal of Organic Chemistry, vol. 86, no. 15, pp. 10631-10643, 2021.

  • Sigma-Aldrich, "1-Azido-2-bromobenzene solution ~0.5 M in tert-butyl methyl ether," Product Number: 3302-39-4.

Sources

Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 2-[1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol

Executive Summary The Suzuki-Miyaura cross-coupling of highly congested, heteroatom-rich aryl halides is a recurring bottleneck in the synthesis of complex active pharmaceutical ingredients (APIs). This application note...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Suzuki-Miyaura cross-coupling of highly congested, heteroatom-rich aryl halides is a recurring bottleneck in the synthesis of complex active pharmaceutical ingredients (APIs). This application note details a highly efficient, field-proven protocol for the arylation of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol . By leveraging a rationally selected dialkylbiaryl phosphine ligand (SPhos) and a biphasic aqueous solvent system, this methodology overcomes severe ortho-steric hindrance and prevents catalyst poisoning by the triazole and tertiary alcohol moieties.

Mechanistic Insights & Reaction Design

As a Senior Application Scientist, it is critical to look beyond standard screening kits and understand the specific stereoelectronic demands of the substrate. The molecule 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol presents two distinct mechanistic hurdles:

The Dual Threat: Steric Congestion and Competitive Coordination
  • Steric Hindrance: The ortho-substituted 1,2,3-triazole ring restricts the conformational freedom around the C–Br bond. This congestion significantly raises the activation energy required for the initial oxidative addition of the aryl bromide to the Pd(0) center.

  • Heteroatom Coordination (Catalyst Poisoning): The substrate is rich in Lewis basic sites. The N2 and N3 atoms of the triazole, combined with the tertiary hydroxyl group (-C(OH)(CH3)2), can act as multidentate ligands. If a standard catalyst like Pd(PPh3)4 is used, these heteroatoms competitively coordinate to the electrophilic Pd(II) intermediate, sequestering the metal into an off-cycle, thermodynamically stable palladacycle and halting the reaction.

Ligand Selection: The Role of SPhos

To circumvent these issues, we employ SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) [1].

  • Electronic Activation: The electron-rich dicyclohexylphosphine moiety increases the electron density at the Pd(0) center, accelerating the oxidative addition into the hindered C–Br bond.

  • Steric Circumvention: The bulky biaryl framework of SPhos (high %Vbur​ ) ensures the active catalyst remains a highly reactive monoligated Pd(0)L species. Furthermore, the sheer steric bulk of the ligand physically shields the Pd(II) center, preventing the triazole nitrogens and the hydroxyl group from coordinating and deactivating the catalyst [2].

Base and Solvent Dynamics

A biphasic system of 1,4-Dioxane and Water (4:1 v/v) with Potassium Phosphate (K3PO4) is utilized. The aqueous environment is not merely a solvent; it is a mechanistic requirement. Water facilitates the conversion of the arylboronic acid into the reactive trihydroxyboronate species, [Ar−B(OH)3​]− , which is the actual nucleophile required for efficient transmetalation [3]. K3PO4 provides sufficient basicity for this activation without risking the degradation of sensitive functional groups.

Catalytic Cycle Visualization

The following diagram illustrates the self-correcting catalytic cycle, highlighting where the ligand design specifically overcomes the substrate's structural challenges.

SuzukiCycle Pd0 Pd(0) + SPhos [Active Monoligated Catalyst] PdII_OA Pd(II) Aryl Bromide Complex [Oxidative Addition] Pd0->PdII_OA 1. ortho-Triazolyl Aryl Bromide (Steric bulk overcome by SPhos) PdII_TM Pd(II) Diaryl Complex [Transmetalation] PdII_OA->PdII_TM 2.[Ar'-B(OH)3]⁻ (Activated by K3PO4/H2O) Product Coupled Biaryl Product [Reductive Elimination] PdII_TM->Product 3. Rapid C-C Bond Formation (Driven by ligand sterics) Product->Pd0 Catalyst Regeneration

Figure 1: Catalytic cycle of the SPhos-enabled Suzuki-Miyaura coupling, highlighting steric circumvention.

Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and In-Process Controls (IPCs) are embedded to ensure reproducibility.

Reagents and Materials
  • Substrate: 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol (1.0 equiv, 1.0 mmol, 282.1 mg)

  • Coupling Partner: Arylboronic Acid (1.5 equiv, 1.5 mmol)

  • Catalyst: Pd(OAc)2 (0.02 equiv, 2 mol%, 4.5 mg)

  • Ligand: SPhos (0.04 equiv, 4 mol%, 16.4 mg)

  • Base: K3PO4 (2.0 equiv, 2.0 mmol, 424.5 mg)

  • Solvents: 1,4-Dioxane (4.0 mL) and HPLC-grade H2O (1.0 mL), thoroughly degassed.

Step-by-Step Methodology

Step 1: Pre-catalyst Activation (Visual Validation)

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge Pd(OAc)2 and SPhos.

  • Add 2.0 mL of degassed 1,4-Dioxane. Stir at room temperature for 10 minutes under a nitrogen atmosphere.

  • Validation Check: The solution should transition from a reddish-orange suspension to a clear, pale-yellow solution, indicating the successful reduction of Pd(II) to the active Pd(0)-SPhos complex.

Step 2: Reaction Assembly 4. To the active catalyst solution, add 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol, the arylboronic acid, and K3PO4. 5. Add the remaining 2.0 mL of 1,4-Dioxane and 1.0 mL of degassed H2O. 6. Seal the tube and purge the headspace with nitrogen for an additional 3 minutes.

Step 3: Execution and In-Process Control (IPC) 7. Transfer the reaction vessel to a pre-heated oil bath at 90 °C and stir vigorously (800 rpm) to ensure optimal mixing of the biphasic system. 8. IPC Check (2 Hours): Withdraw a 10 µL aliquot from the organic layer, dilute with LC-MS grade acetonitrile, and analyze. You should observe >80% conversion. If significant protodeboronation of the boronic acid is observed without substrate consumption, verify the degassing procedure. 9. Continue heating for a total of 12 hours to ensure complete conversion.

Step 4: Workup and Isolation 10. Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). 11. Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL). 12. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. 13. Purify the crude residue via silica gel flash chromatography (typically Hexanes/Ethyl Acetate gradients) to afford the pure biaryl product.

Quantitative Data Presentation

The following tables summarize the optimization data that led to the finalized protocol, demonstrating the causality behind the selected conditions.

Table 1: Catalyst and Ligand Optimization (Solvent: Dioxane/H2O, Base: K3PO4)

Catalyst/Ligand SystemLoading (mol%)Yield (%)Mechanistic Observation
Pd(PPh3)45.0< 10%Severe catalyst poisoning; unreacted aryl bromide.
Pd(dppf)Cl25.025%Sluggish transmetalation; off-cycle resting states formed.
Pd(OAc)2 / XPhos2.082%Good conversion, but minor protodeboronation observed.
Pd(OAc)2 / SPhos 2.0 > 95% Complete conversion; clean reaction profile.

Table 2: Base and Solvent Optimization (Catalyst: 2 mol% Pd(OAc)2 / SPhos)

Base (2.0 equiv)Solvent System (v/v)Temp (°C)Yield (%)Rationale
Na2CO3DMF / H2O (4:1)9065%Insufficient basicity for rapid boronate formation.
Cs2CO3Toluene / H2O (4:1)9078%Good solubility, but biphasic mixing was suboptimal.
K3PO4 Dioxane / H2O (4:1) 90 > 95% Optimal boronate activation without side reactions.
K3PO4 (Anhydrous)Dioxane (Dry)9015%Lack of water prevents formation of [Ar−B(OH)3​]− .

References[1] Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127(13), 4685-4696. URL:https://pubs.acs.org/doi/10.1021/ja050390y

[2] Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008, 41(11), 1461–1473. URL:[Link]

[3] Organic Chemistry Portal. "Suzuki Coupling: Mechanism and Recent Advances." URL:[Link]

Method

deprotection of the tertiary alcohol group in 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol

Application Note: Deprotection of the Tertiary Alcohol Group in 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol Strategic Context & Introduction In advanced drug development and complex organic synthesis, the 1,2,...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Deprotection of the Tertiary Alcohol Group in 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol

Strategic Context & Introduction

In advanced drug development and complex organic synthesis, the 1,2,3-triazole core is a privileged pharmacophore frequently assembled via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). When synthesizing 1-aryl-1H-1,2,3-triazoles—such as 1-(2-bromophenyl)-1H-1,2,3-triazole—direct use of terminal alkynes can lead to unwanted side reactions, including Glaser homocoupling or premature metallation.

To circumvent this, terminal alkynes are often masked as tertiary alcohols using 2-methylbut-3-yn-2-ol. Following the click reaction with 2-bromophenyl azide, the resulting intermediate is 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol . While this 2-hydroxypropan-2-yl moiety provides excellent orthogonality during early-stage synthesis, it must be removed to reveal the terminal C4-H bond for downstream functionalization (e.g., C-H activation, cross-coupling) or final pharmacological evaluation. This guide details the mechanistic rationale and optimized protocol for this critical deprotection step.

Mechanistic Principles: The Retro-Aldol / Retro-Favorskii Cleavage

The removal of the 2-hydroxypropan-2-yl protecting group from the triazole ring is driven by a base-catalyzed retro-aldol cleavage, frequently referred to in alkyne/triazole chemistry as a retro-Favorskii reaction[1].

Causality of the Reaction:

  • Deprotonation: A strong base (typically KOH) deprotonates the tertiary alcohol to form an alkoxide intermediate.

  • C-C Bond Cleavage: The alkoxide oxygen collapses to form a carbonyl double bond, forcing the cleavage of the carbon-carbon bond between the triazole C4 position and the isopropyl group.

  • Expulsion & Protonation: Acetone is expelled as a volatile byproduct. The resulting triazol-4-yl carbanion—stabilized by the adjacent nitrogen atoms and the aromatic system—is subsequently protonated by the solvent or during aqueous workup to yield the target 1-(2-bromophenyl)-1H-1,2,3-triazole[2].

Mechanism N1 Protected Triazole (Tertiary Alcohol) N2 Alkoxide Intermediate N1->N2 KOH - H2O N3 Triazol-4-yl Anion + Acetone N2->N3 Retro-Aldol Cleavage N4 1-(2-bromophenyl)- 1H-1,2,3-triazole N3->N4 Protonation (H+)

Mechanistic pathway of base-catalyzed retro-aldol deprotection of the triazole tertiary alcohol.

Quantitative Data: Condition Optimization

The thermodynamic driving force of this reaction relies heavily on Le Chatelier's principle. Because the cleavage is an equilibrium process, the byproduct (acetone, bp 56 °C) must be continuously removed from the system. As shown in Table 1 , utilizing Toluene (bp 110 °C) under reflux conditions provides the optimal thermal environment to volatilize acetone, driving the reaction to near-quantitative yields.

Table 1: Optimization of Deprotection Conditions | Entry | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation | |---|---|---|---|---|---|---| | 1 | KOH (2.0) | Toluene | 110 (Reflux) | 4 | 92 | Optimal; acetone rapidly volatilized. | | 2 | NaOH (2.0) | Toluene | 110 (Reflux) | 6 | 85 | Slower kinetics compared to KOH. | | 3 | t -BuOK (1.5) | THF | 65 (Reflux) | 12 | 78 | Incomplete conversion; acetone trapped in solution. | | 4 | K₂CO₃ (3.0) | DMF | 100 | 24 | 45 | Poor yield; weak base insufficient for rapid cleavage. | | 5 | KOH (2.0) | MeOH | 65 (Reflux) | 12 | 60 | Competitive side reactions; equilibrium stalled. |

Experimental Methodology & Protocol

This protocol is designed as a self-validating system . The starting material (tertiary alcohol) is highly polar and retains strongly on normal-phase silica. As the retro-aldol cleavage proceeds, the loss of the polar hydroxyl group yields the highly non-polar product. The reaction is definitively validated by the complete disappearance of the low-Rf starting material spot and the emergence of a high-Rf, strongly UV-active product spot on Thin-Layer Chromatography (TLC).

Step-by-Step Procedure:
  • Reagent Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol (10.0 mmol, 2.82 g) in anhydrous toluene (25 mL, 0.4 M).

  • Base Addition: Add finely ground potassium hydroxide (KOH, 20.0 mmol, 1.12 g). Note: KOH is chosen over t-BuOK for its superior performance in high-temperature non-polar reflux systems and ease of aqueous removal. Purge the system with nitrogen for 5 minutes to prevent oxidative degradation of the intermediate carbanion.

  • Thermal Cleavage: Heat the reaction mixture to a gentle reflux (110 °C) using an oil bath. Maintain reflux for 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3) to validate complete conversion.

  • Reaction Quenching: Remove the flask from the heat source and allow it to cool to room temperature. Carefully quench the reaction by adding distilled water (25 mL) to dissolve the potassium salts and neutralize the alkoxide.

  • Liquid-Liquid Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (EtOAc, 3 × 20 mL). The highly organic product partitions into the EtOAc layer, while the KOH remains in the aqueous phase.

  • Washing & Drying: Wash the combined organic layers with brine (30 mL) to remove residual moisture, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluent: Hexanes/EtOAc gradient 9:1 to 8:2) to yield pure 1-(2-bromophenyl)-1H-1,2,3-triazole as a crystalline solid.

Workflow S1 1. Reagent Preparation Dissolve substrate in Toluene S2 2. Base Addition Add finely ground KOH (2.0 eq) S1->S2 S3 3. Thermal Cleavage Reflux at 110 °C for 4 h S2->S3 S4 4. Reaction Quenching Cool to RT, add H2O S3->S4 S5 5. Extraction & Drying Extract with EtOAc, dry over Na2SO4 S4->S5 S6 6. Purification Silica Gel Chromatography S5->S6

Step-by-step experimental workflow for the deprotection and purification of the 1,2,3-triazole.

References[1] Design, Synthesis and Anticancer Biological Evaluation of Novel 1,4-Diaryl-1,2,3-triazole Retinoid Analogues of Tamibarotene (AM80). SciELO.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAdR7QfYCK-h729vtfrW2wnoKMzxEDv3-kIQWwvPwte4EgIAqigZ6WjrN7jwipQTLuI-LiTfLunrT0Cub3OaNNfV8HMxMJLCbtIlRIWXdJf7OYUyF10OMrko3Zo7y8y8_dV5XpA23LEfecNpPO3nRj7_j0MPcxLu21Eg==[2] 1-Iodobuta-1,3-diynes in Copper-Catalyzed Azide–Alkyne Cycloaddition: A One-Step Route to 4-Ethynyl-5-iodo-1,2,3-triazoles. The Journal of Organic Chemistry - ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiydvMREYdbaCrRlhCvWMNKTxv6yWTWSkA2mbBFxRI6jNGGvbwd1qfCTCSx3T4aWtHXTjKobBuP38cE-RUNbnrOCAyvdcM3GtPdNq9qijbGLSRGO4lfUoAHXPiPVyVTjg415cKH2_nGppN

Sources

Application

Application Notes &amp; Protocols: 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol as a Bidentate N,O-Chelating Ligand

Abstract This document provides a comprehensive technical guide for researchers on the synthesis, characterization, and application of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol . This molecule, hereafter ref...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers on the synthesis, characterization, and application of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol . This molecule, hereafter referred to as L1 , is a versatile N,O-bidentate ligand. Its unique architecture, featuring a 1,2,3-triazole ring for N-coordination and a tertiary alcohol for O-coordination, makes it a compelling candidate for forming stable metal complexes. The presence of a 2-bromophenyl substituent offers a sterically influential group that can modulate the electronic properties and stability of its metallic complexes. These attributes suggest significant potential in homogeneous catalysis. This guide presents detailed, field-tested protocols for the synthesis of L1 , its complexation with palladium(II), and a practical application in Suzuki-Miyaura cross-coupling reactions.

Introduction and Ligand Design Rationale

The 1,2,3-triazole moiety has become a cornerstone in coordination chemistry, largely due to the robustness and efficiency of its synthesis via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click chemistry" reaction.[1][2][3] These heterocycles are excellent σ-donors through their nitrogen lone pairs, capable of forming stable complexes with a variety of transition metals.[4][5]

The design of L1 incorporates several key features:

  • 1,2,3-Triazole Core: Provides a reliable nitrogen donor (N3) for metal coordination.

  • Tertiary Alcohol Group: The hydroxyl group acts as a hemilabile oxygen donor, enabling the formation of a stable five-membered chelate ring with a coordinated metal center.

  • 2-Bromophenyl Substituent: This bulky group ortho to the triazole attachment site provides steric hindrance that can influence the geometry around the metal center, potentially enhancing catalytic activity and stability by preventing catalyst deactivation pathways like dimerization.

  • N,O-Bidentate Chelation: The ability to form a chelating ring with a metal ion significantly enhances the stability of the resulting complex (the chelate effect) compared to monodentate analogues.

These features make L1 an attractive ligand for catalytic applications, particularly in cross-coupling reactions where palladium complexes are widely used.[6][7]

Synthesis and Characterization of Ligand L1

The synthesis of L1 is efficiently achieved via a one-step CuAAC reaction. This protocol is based on well-established methods for triazole synthesis.[2][8]

Overall Synthetic Workflow

The logical flow for synthesizing and utilizing the ligand is outlined below.

G cluster_synthesis Part A: Ligand Synthesis cluster_complexation Part B: Complexation cluster_application Part C: Catalytic Application A Reactant 1: 2-bromo-1-azidobenzene C CuAAC 'Click' Reaction (CuSO4, Na-Ascorbate) A->C B Reactant 2: 2-methyl-3-butyn-2-ol B->C D Purification (Column Chromatography) C->D E Characterized Ligand L1 D->E F Ligand L1 E->F H Complexation Reaction F->H G Palladium(II) Precursor (e.g., PdCl2(MeCN)2) G->H I [Pd(L1)Cl2] Complex H->I J [Pd(L1)Cl2] Catalyst I->J L Catalytic Reaction J->L K Suzuki-Miyaura Coupling: Aryl Halide + Boronic Acid K->L M Cross-Coupled Product L->M

Caption: Workflow for synthesis, complexation, and application of ligand L1.

Protocol: Synthesis of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol (L1)

This protocol details the synthesis of L1 from 2-bromo-1-azidobenzene and 2-methyl-3-butyn-2-ol.

Materials:

  • 2-bromo-1-azidobenzene (1.0 equiv)[9]

  • 2-methyl-3-butyn-2-ol (1.2 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv)

  • Sodium ascorbate (0.10 equiv)

  • tert-Butanol (t-BuOH)

  • Deionized Water

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-bromo-1-azidobenzene (e.g., 1.98 g, 10 mmol) in a 1:1 mixture of t-BuOH and water (40 mL).

  • Add 2-methyl-3-butyn-2-ol (e.g., 1.01 g, 12 mmol) to the solution.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 198 mg, 1.0 mmol) in 2 mL of water.

  • In another vial, dissolve CuSO₄·5H₂O (e.g., 125 mg, 0.5 mmol) in 2 mL of water.

  • Add the sodium ascorbate solution to the main reaction flask, followed by the copper sulfate solution. The reaction mixture should turn a heterogeneous yellow-green.

  • Stir the reaction vigorously at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting azide is consumed.

  • Upon completion, add 50 mL of water and extract the mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to yield a crude solid.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 100% hexanes and gradually increasing to 40% EtOAc in hexanes).

  • Combine the fractions containing the pure product and remove the solvent in vacuo to yield L1 as a white to off-white solid.

Expected Characterization Data
  • ¹H NMR (400 MHz, CDCl₃): Peaks corresponding to the aromatic protons of the bromophenyl group, a singlet for the triazole C5-H, a singlet for the hydroxyl proton, and a singlet for the two methyl groups.

  • ¹³C NMR (100 MHz, CDCl₃): Signals for the aromatic carbons (including the C-Br), the two distinct triazole carbons, the quaternary carbon of the propan-2-ol group, and the methyl carbons.

  • FT-IR (ATR, cm⁻¹): A broad absorption band around 3300-3400 cm⁻¹ (O-H stretch), and characteristic peaks for C-H and C=C aromatic stretches.

  • Mass Spectrometry (ESI+): A prominent peak corresponding to [M+H]⁺.

Coordination Chemistry: Synthesis of a Palladium(II) Complex

The ability of L1 to act as a bidentate ligand is demonstrated by its reaction with a suitable palladium precursor to form a stable square planar complex. The synthesis of palladium complexes with triazole-based ligands is a well-established field.[6][10][11]

Coordination Mode of L1

The ligand L1 is expected to coordinate to a metal center (M) via the N3 atom of the triazole ring and the oxygen atom of the hydroxyl group, forming a stable five-membered chelate ring.

Caption: Bidentate N,O-coordination of ligand L1 to a metal center (M).

Protocol: Synthesis of Dichloro{2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol}palladium(II) - [Pd(L1)Cl₂]

Materials:

  • Ligand L1 (1.0 equiv)

  • Bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂] (1.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve L1 (e.g., 282 mg, 1.0 mmol) in 10 mL of anhydrous DCM.

  • In a separate flask, dissolve PdCl₂(MeCN)₂ (e.g., 259 mg, 1.0 mmol) in 10 mL of anhydrous DCM.

  • Slowly add the palladium solution to the ligand solution via cannula with stirring.

  • Stir the resulting yellow solution at room temperature for 4-6 hours.

  • Monitor the formation of the complex. A color change and/or precipitation may be observed.

  • Reduce the volume of the solvent to approximately 2-3 mL under vacuum.

  • Add 20 mL of anhydrous diethyl ether to precipitate the product.

  • Isolate the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.

  • The resulting complex, [Pd(L1)Cl₂] , should be stored under an inert atmosphere.

Self-Validation: The formation of the complex can be confirmed by FT-IR spectroscopy, where a shift in the O-H stretching frequency and changes in the fingerprint region are expected upon coordination. Elemental analysis should confirm the proposed 1:1 metal-to-ligand stoichiometry.

Application in Homogeneous Catalysis: Suzuki-Miyaura Cross-Coupling

Palladium complexes bearing N-donor ligands are highly effective catalysts for C-C bond-forming reactions.[6][12][13] The [Pd(L1)Cl₂] complex is proposed here as a precatalyst for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

Protocol: Catalytic Suzuki-Miyaura Coupling

This protocol describes a representative coupling reaction between 4-bromoanisole and phenylboronic acid.

Reagent/ComponentMolar Equiv.Amount (for 1 mmol scale)Purpose
4-Bromoanisole1.0187 mgAryl halide substrate
Phenylboronic acid1.2146 mgCoupling partner
[Pd(L1)Cl₂] 0.01 (1 mol%)4.6 mgCatalyst precursor
Potassium Carbonate (K₂CO₃)2.5345 mgBase
Dioxane/H₂O (4:1)-5 mLSolvent system

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add [Pd(L1)Cl₂] (4.6 mg, 0.01 mmol), 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₂CO₃ (345 mg, 2.5 mmol).

  • Evacuate and backfill the vial with an inert gas (N₂ or Ar) three times.

  • Add 5 mL of the degassed dioxane/water (4:1) solvent mixture via syringe.

  • Seal the vial and place it in a preheated oil bath at 80 °C.

  • Stir the reaction for 4-12 hours. Monitor progress by TLC or GC-MS.

  • After the reaction is complete (disappearance of the starting aryl bromide), cool the mixture to room temperature.

  • Dilute the mixture with 20 mL of ethyl acetate and 20 mL of water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexanes/EtOAc) to yield 4-methoxybiphenyl.

Causality Note: The base (K₂CO₃) is crucial for the transmetalation step in the catalytic cycle, activating the boronic acid. The water in the solvent system aids in dissolving the base and facilitates the catalytic process. The 1 mol% catalyst loading is a typical starting point for screening new catalytic systems.[6]

References

  • Saleem, F., et al. (2015). Palladium(II) complexes bearing the 1,2,3-triazole based organosulfur/selenium ligand: synthesis, structure and applications in Heck and Suzuki–Miyaura coupling as a catalyst via palladium nanoparticles. Dalton Transactions, 44(2), 798-809.

  • Gergely, M., et al. (2021). A photoresponsive palladium complex of an azopyridyl-triazole ligand: light-controlled solubility drives catalytic activity in the Suzuki coupling reaction. RSC Advances, 11(43), 26868-26876.

  • Gergely, M., et al. (2021). A photoresponsive palladium complex of an azopyridyl-triazole ligand: light-controlled solubility drives catalytic activity in the Suzuki coupling reaction. PMC.

  • Schweinfurth, D., et al. (2009). New 1,2,3-triazole ligands through click reactions and their palladium and platinum complexes. Dalton Transactions, (42), 9291-9297.

  • Schweinfurth, D., et al. (2009). New 1,2,3-triazole ligands through click reactions and their palladium and platinum complexes. Dalton Transactions.

  • Saleem, F., et al. (2015). ChemInform Abstract: Palladium(II) Complexes Bearing the 1,2,3-Triazole Based Organosulfur/Selenium Ligand: Synthesis, Structure and Applications in Heck and Suzuki-Miyaura Coupling as a Catalyst via Palladium Nanoparticles. ChemInform, 46(17).

  • Request PDF for: New 1,2,3-triazole ligands through click reactions and their palladium and platinum complexes. (2026). ResearchGate.

  • Li, P., et al. (2022). Triazole-phosphine Pd(II)-Enabled Dehydrogenation of Alcohols or Amines: A Combination of Experimental and Theoretical Study. Organometallics, 41(22), 3377-3385.

  • Shi, X., et al. (2012). 1,2,3-Triazole: Unique Ligand in Promoting Iron-Catalyzed Propargyl Alcohol Dehydration. Organic Letters, 14(10), 2654-2657.

  • Hilaris Publisher. (n.d.). Effects of triazolebased ligand structures on catalyst loadings and activities of Pd nanoparticle for selective aerobic alcohol oxidation.

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles.

  • Pure. (2018). Phosphino-Triazole Ligands for Palladium- Catalyzed Cross-Coupling.

  • Fokin, V. V., et al. (2007). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 36(8), 1247-1257.

  • Semantic Scholar. (2011). Expanding the scope of 'Click' derived 1,2,3-triazole ligands: New palladium and platinum complexes.

  • Universidad de Oviedo. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts.

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition.

  • Beilstein Journals. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition.

  • UNIPI. (2020). Supported Tris-Triazole Ligands for Batch and Continuous-Flow Copper-Catalyzed Huisgen 1,3-Dipolar Cycloaddition Reactions.

  • Abdulameer, J. H., & Alias, M. F. (2021). "Heavy Metal Complexes of 1, 2, 3-Triazole derivative: Synthesis, Chara". Baghdad Science Journal, 18(2 (Suppl.)), 0929.

  • The Royal Society of Chemistry. (n.d.). Base-Catalyzed Synthesis of Aryl Amides from Aryl Azides and Aldehydes.

Sources

Method

Synthesis and Pharmacological Evaluation of Novel 2-[1-(Aryl)-1H-1,2,3-triazol-4-yl]propan-2-ol Derivatives: A Guide for Drug Discovery

This comprehensive guide provides detailed application notes and protocols for the synthesis and pharmacological evaluation of derivatives of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol. This class of compound...

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Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis and pharmacological evaluation of derivatives of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol. This class of compounds holds significant promise in medicinal chemistry, leveraging the versatile 1,2,3-triazole core as a key structural motif. The 1,2,3-triazole ring is a well-established bioisostere for amide bonds, offering improved metabolic stability and the ability to engage in hydrogen bonding and dipole interactions with biological targets.[1] This guide is intended for researchers, scientists, and drug development professionals seeking to explore this chemical space for novel therapeutic agents.

The strategic design of these derivatives focuses on two primary points of diversification: the 2-bromophenyl moiety, which serves as a handle for introducing a wide range of substituents via cross-coupling reactions, and the propan-2-ol group, which can influence the compound's pharmacokinetic properties. The protocols outlined herein provide a robust framework for generating a library of analogs for screening against various pharmacological targets.

I. Synthetic Protocols

The synthesis of the target derivatives is a two-step process. First, the core scaffold, 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol, is synthesized via a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3] Subsequently, the 2-bromophenyl group is functionalized using the Suzuki-Miyaura cross-coupling reaction to introduce diverse aryl and heteroaryl moieties.

A. Synthesis of the Core Scaffold: 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol

The initial step involves the [3+2] cycloaddition of 2-bromophenylazide and 2-methyl-3-butyn-2-ol. The CuAAC reaction is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.[4]

Workflow for Core Scaffold Synthesis:

cluster_0 Step 1: Preparation of 2-bromophenylazide cluster_1 Step 2: CuAAC Reaction 2-bromoaniline 2-bromoaniline NaNO2_HCl NaNO2, HCl, 0-5 °C 2-bromophenylazide 2-bromophenylazide diazonium_salt diazonium_salt Sodium_azide Sodium azide 2-bromophenylazide_re 2-bromophenylazide CuSO4_NaAsc CuSO4.5H2O, Sodium Ascorbate 2-bromophenylazide_re->CuSO4_NaAsc 2-methyl-3-butyn-2-ol 2-methyl-3-butyn-2-ol 2-methyl-3-butyn-2-ol->CuSO4_NaAsc Core_Scaffold 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol CuSO4_NaAsc->Core_Scaffold

Caption: Synthetic workflow for the core scaffold.

Experimental Protocol:

1. Synthesis of 2-bromophenylazide:

  • Caution: Organic azides are potentially explosive and should be handled with care. Use appropriate personal protective equipment and work in a well-ventilated fume hood.

  • To a stirred solution of 2-bromoaniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • After stirring for 30 minutes, add a solution of sodium azide (1.2 eq) in water dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromophenylazide. This intermediate is often used in the next step without further purification.

2. Synthesis of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol:

  • In a round-bottom flask, dissolve 2-bromophenylazide (1.0 eq) and 2-methyl-3-butyn-2-ol (1.1 eq) in a mixture of t-butanol and water (1:1).

  • To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol.

Parameter Condition
Solvent t-Butanol/Water (1:1)
Catalyst CuSO₄·5H₂O (10 mol%)
Reducing Agent Sodium Ascorbate (20 mol%)
Temperature Room Temperature
Reaction Time 12-24 hours
Purification Column Chromatography

Table 1: Optimized Reaction Conditions for Core Scaffold Synthesis.

B. Derivatization via Suzuki-Miyaura Cross-Coupling

The presence of the bromo substituent on the phenyl ring provides a versatile handle for diversification using the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This allows for the introduction of a wide array of aryl and heteroaryl groups, enabling a thorough exploration of the structure-activity relationship (SAR).

Workflow for Suzuki-Miyaura Cross-Coupling:

Core_Scaffold 2-[1-(2-bromophenyl)-1H- 1,2,3-triazol-4-yl]propan-2-ol Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Core_Scaffold->Pd_Catalyst Arylboronic_Acid Arylboronic Acid (R-B(OH)2) Arylboronic_Acid->Pd_Catalyst Derivative 2-[1-(Aryl)-1H-1,2,3-triazol- 4-yl]propan-2-ol Derivative Pd_Catalyst->Derivative

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocol:

  • To a degassed mixture of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq) in a solvent system such as a mixture of toluene, ethanol, and water, add a palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired derivative.

Parameter Condition
Catalyst Pd(PPh₃)₄ (5-10 mol%)
Base K₂CO₃ or Cs₂CO₃ (2-3 eq)
Solvent Toluene/Ethanol/Water
Temperature 80-100 °C
Reaction Time 4-12 hours
Purification Column Chromatography

Table 2: General Conditions for Suzuki-Miyaura Cross-Coupling.

II. Pharmacological Evaluation

The synthesized derivatives can be screened for a variety of pharmacological activities. Based on the broad biological profile of 1,2,3-triazoles, initial screening efforts could focus on anticancer and antimicrobial activities.[5][6][7]

A. In Vitro Anticancer Activity

A primary and crucial step in the evaluation of novel compounds is the assessment of their cytotoxic effects against various cancer cell lines.[8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.[9]

Workflow for In Vitro Anticancer Screening:

Cell_Culture Cancer Cell Lines (e.g., MCF-7, A549, HCT116) Compound_Treatment Treatment with Derivatives (various concentrations) Cell_Culture->Compound_Treatment MTT_Assay MTT Assay Compound_Treatment->MTT_Assay Data_Analysis Data Analysis (IC50 determination) MTT_Assay->Data_Analysis

Caption: Workflow for in vitro anticancer activity assessment.

Experimental Protocol (MTT Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[9]

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[9]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.

B. In Vitro Antimicrobial Activity

The synthesized compounds can also be evaluated for their potential as antimicrobial agents against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter to determine the antimicrobial efficacy.

Experimental Protocol (Broth Microdilution Method):

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Serial Dilution: Prepare serial two-fold dilutions of the synthesized compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

III. Conclusion

The protocols detailed in this guide provide a comprehensive framework for the synthesis and preliminary pharmacological evaluation of novel derivatives based on the 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol scaffold. The versatility of the CuAAC and Suzuki-Miyaura reactions allows for the generation of a diverse chemical library, which is essential for successful drug discovery campaigns. The subsequent in vitro screening for anticancer and antimicrobial activities will enable the identification of promising lead compounds for further optimization and development.

IV. References

  • Gomha, S. M., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7233.

  • Kumar, A., et al. (2022). Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. Molecules, 27(9), 2959.

  • Jain, A., et al. (2022). Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. Anti-Cancer Agents in Medicinal Chemistry, 22(14), 2567-2583.

  • Scribd. (n.d.). Suzuki Coupling Reaction Procedure. Retrieved from [Link]

  • López-Lázaro, M. (2015). A simple and reliable approach for assessing anticancer activity in vitro. Current Medicinal Chemistry, 22(19), 2292-2299.

  • Shinde, A. D., et al. (2023). Investigation of new 1,2,3-triazolyl-quinolinyl-propan-2-ol derivatives as potential antimicrobial agents: in vitro and in silico approach. Journal of Biomolecular Structure & Dynamics, 41(10), 4219-4234.

  • Hong, V., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 171-181.

  • Shinde, A. D., et al. (2025, September 1). Investigation of new 1,2,3-triazolyl-quinolinyl-propan-2-ol derivatives as potential antimicrobial agents: in vitro and in silico approach. ResearchGate.

  • Shinde, A. D., et al. (2023, May 30). Investigation of new 1,2,3-triazolyl-quinolinyl-propan-2-ol derivatives as potential antimicrobial agents: in vitro and in silico approach. PubMed.

  • Liu, Z., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology, 12, 792213.

  • Borys, D., et al. (2017). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Letters in Drug Design & Discovery, 14(9), 1045-1054.

  • Bonini, C., et al. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today, 22(10), 1572-1581.

  • Guedes, N., et al. (2018). Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole. Revista Brasileira de Farmacognosia, 28(2), 196-203.

  • Diez-Gonzalez, S., et al. (2010). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 29(21), 4783-4794.

  • Hein, C. D., et al. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 9, 2714-2738.

Sources

Application

Application Note: In Vitro Biological Activity Screening Protocols for 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Medicinal Chemistry, In Vitro Pharmacology, and Microbiology Executive Summary & Mechanistic Rationale The compound 2-[...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Medicinal Chemistry, In Vitro Pharmacology, and Microbiology

Executive Summary & Mechanistic Rationale

The compound 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol represents a highly functionalized pharmacophore synthesized via azide-alkyne cycloaddition (click chemistry). Structurally, it integrates a 1,2,3-triazole core, a lipophilic 2-bromophenyl moiety, and a tertiary alcohol (propan-2-ol). This specific structural triad is a hallmark of potent antimicrobial and antifungal agents[1].

The Causality of the Pharmacophore

In drug development, 1,2,3-triazoles are not merely passive linkers; they actively participate in target engagement[2]. For antifungal applications, the primary molecular target is Lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme critical for synthesizing ergosterol, the primary sterol in fungal cell membranes[3].

  • The Triazole Core: A lone pair of electrons on the nitrogen atom of the 1,2,3-triazole ring directly coordinates with the heme iron of CYP51, displacing the native axial water ligand[4].

  • The 2-Bromophenyl Group: Provides essential hydrophobic interactions with the active site access channel, stabilizing the inhibitor-enzyme complex[3].

  • The Tertiary Alcohol: Forms critical hydrogen bonds with polar residues (e.g., Tyrosine) within the CYP51 binding pocket, anchoring the molecule in the optimal orientation.

By inhibiting CYP51, the compound causes an accumulation of toxic 14α-methylated sterols, leading to fungal membrane disruption and cell death. To rigorously evaluate this compound, we present a self-validating, three-tiered in vitro screening protocol: Phenotypic screening (MIC), Target validation (CYP51 binding), and Selectivity profiling (Mammalian cytotoxicity).

Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Normal Pathway Toxic Accumulation of Toxic 14α-methylated sterols CYP51->Toxic Inhibited State Membrane Fungal Cell Membrane Stability & Growth Ergosterol->Membrane Triazole 2-[1-(2-bromophenyl)-1H- 1,2,3-triazol-4-yl]propan-2-ol Triazole->CYP51 Competitive Inhibition (Heme Coordination) Toxic->Membrane Membrane Disruption

Ergosterol biosynthesis pathway and the mechanistic inhibition of CYP51 by the 1,2,3-triazole derivative.

Experimental Screening Workflow

To ensure data integrity, the screening pipeline is designed to eliminate false positives. A compound may exhibit antifungal activity simply by acting as a non-specific membrane disruptor. Therefore, phenotypic screening must be coupled with target-specific spectroscopic validation and mammalian cell counter-screening.

Workflow Prep Compound Preparation (DMSO Stock) MIC Primary Screen Antifungal MIC/MFC (CLSI M27) Prep->MIC CYP Target Validation CYP51 Spectral Binding Assay MIC->CYP Active Hits MTT Cytotoxicity MTT Assay (Mammalian Cells) MIC->MTT Parallel Screen Lead Therapeutic Index Calculation & Lead Profiling CYP->Lead MTT->Lead

Step-by-step in vitro biological screening workflow for 1,2,3-triazole derivatives.

Step-by-Step Protocols

Protocol 1: Primary Phenotypic Screen - Antifungal Susceptibility (MIC/MFC)

This protocol determines the Minimum Inhibitory Concentration (MIC) using the broth microdilution method aligned with CLSI M27 standards.

Causality & Design Choice: RPMI 1640 medium buffered with MOPS (pH 7.0) is strictly utilized because it lacks metal chelators that could inadvertently sequester the compound or starve the fungi, ensuring that any observed growth inhibition is a direct result of the compound's intrinsic activity.

Materials:

  • Candida albicans (ATCC 10231) or similar pathogenic yeast.

  • RPMI 1640 medium (with L-glutamine, without bicarbonate) buffered to pH 7.0 with 0.165 M MOPS.

  • 96-well flat-bottom microtiter plates.

  • Positive Control: Fluconazole. Negative Control: 1% DMSO vehicle.

Procedure:

  • Compound Preparation: Dissolve 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol in 100% DMSO to create a 10 mg/mL stock.

  • Serial Dilution: Prepare a 2-fold serial dilution of the compound in RPMI 1640 medium across the 96-well plate (Concentration range: 64 µg/mL to 0.125 µg/mL). Ensure the final DMSO concentration never exceeds 1% to prevent solvent-induced toxicity.

  • Inoculum Preparation: Suspend isolated yeast colonies in sterile saline (0.85%) and adjust the turbidity to a 0.5 McFarland standard (approx. 1×106 to 5×106 CFU/mL). Dilute this suspension 1:1000 in RPMI 1640 to achieve a final working inoculum of 1×103 to 5×103 CFU/mL.

  • Inoculation: Add 100 µL of the working inoculum to each well containing 100 µL of the diluted compound.

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours.

  • Readout: Visually inspect the plates or use a microplate reader at 530 nm. The MIC is defined as the lowest concentration that results in a ≥50% reduction in growth compared to the drug-free control.

Protocol 2: Target Validation - CYP51 Spectral Binding Assay

To prove that the compound acts specifically via Lanosterol 14α-demethylase inhibition, a UV-Vis difference spectroscopy assay is employed[4].

Causality & Design Choice: The resting state of the CYP51 heme iron is low-spin ferric, absorbing at ~410 nm. When the 1,2,3-triazole nitrogen coordinates with the iron, it displaces the axial water molecule. This structural shift induces a "Type II difference spectrum," characterized by an absorption peak at ~430 nm and a trough at ~410 nm[4]. Measuring this shift confirms direct, mechanistic target engagement.

Materials:

  • Recombinant fungal CYP51 enzyme (e.g., C. albicans Erg11) purified in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Dual-beam UV-Vis spectrophotometer.

Procedure:

  • Baseline Establishment: Divide 2 µM of recombinant CYP51 equally into two quartz cuvettes (sample and reference). Record a baseline spectrum from 350 nm to 500 nm to ensure a flat baseline.

  • Titration: Sequentially add 1 µL aliquots of the compound (dissolved in DMSO) to the sample cuvette. Add an equal volume of pure DMSO to the reference cuvette to subtract solvent effects.

  • Spectral Recording: After each addition, gently invert the cuvette to mix, wait 3 minutes for equilibrium, and record the difference spectrum.

  • Data Analysis: Plot the peak-to-trough absorbance difference ( ΔA430−410​ ) against the compound concentration. Fit the data to the Michaelis-Menten or Morrison tight-binding equation to calculate the dissociation constant ( Kd​ ). A Kd​ in the nanomolar range validates high-affinity target engagement.

Protocol 3: Selectivity Profiling - Mammalian Cytotoxicity (MTT Assay)

A potent antifungal is useless if it is highly toxic to human cells. The MTT assay measures mitochondrial metabolic activity, serving as a proxy for cell viability.

Causality & Design Choice: By evaluating the compound against a mammalian cell line (e.g., HEK-293 or HepG2), we can calculate the Selectivity Index (SI = CC50​/MIC ). An SI > 10 indicates that the compound preferentially targets fungal CYP51 over human CYP enzymes, validating its potential as a safe therapeutic lead.

Procedure:

  • Cell Seeding: Seed HEK-293 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO2​ atmosphere.

  • Treatment: Aspirate the media and add fresh media containing serial dilutions of the triazole compound (0.1 to 100 µM). Include a Doxorubicin positive control and a 1% DMSO vehicle control.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader. Calculate the CC50​ (concentration causing 50% cytotoxicity) using non-linear regression analysis.

Data Presentation & Interpretation

To systematically evaluate the viability of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol as a lead candidate, experimental data must be synthesized into a comparative matrix. Table 1 outlines the expected quantitative benchmarks for a successful hit in this chemical class.

Table 1: Quantitative Benchmarks for 1,2,3-Triazole Derivative Screening

Assay ParameterTarget MetricExpected/Ideal RangeBiological Implication
MIC (C. albicans) Minimum Inhibitory Conc.0.5 – 4.0 µg/mLPotent fungistatic activity comparable to standard azoles.
MFC (C. albicans) Minimum Fungicidal Conc. ≤16.0 µg/mLAbility to actively kill fungal cells at higher doses.
CYP51 Binding ( Kd​ ) Dissociation Constant10 – 100 nMHigh-affinity, specific coordination with the heme iron.
Spectral Shift Type II Difference PeakPeak ~430nm, Trough ~410nmConfirms displacement of axial water by the triazole nitrogen.
Cytotoxicity ( CC50​ ) 50% Cytotoxic Conc. (HEK-293) >100 µMLow off-target toxicity in mammalian cells.
Selectivity Index (SI) CC50​/MIC >25 Highly favorable therapeutic window for drug development.

References

  • Abid, M. et al. "Biological Activities and In Silico Physico-Chemical Properties of 1,2,3-Triazoles Derived from Natural Bioactive Alcohols." Current Topics in Medicinal Chemistry, Bentham Science.
  • Sun, X. et al. "Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51." Frontiers in Microbiology.
  • Hackett, J. C. et al. "1,2,3-Triazole–Heme Interactions in Cytochrome P450: Functionally Competent Triazole–Water–Heme Complexes." Biochemistry, ACS Publications.
  • Emami, S. et al. "Click chemistry beyond metal‐catalyzed cycloaddition as a remarkable tool for green chemical synthesis of antifungal medications." Chemical Biology & Drug Design.

Sources

Method

Application Note: A Practical Guide to the Buchwald-Hartwig Amination of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol

Abstract & Introduction The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3] Its broad adoption in industrial and academic settings stems from its generally mild conditions and wide functional group tolerance, superseding harsher, classical methods.[4][5]

This application note provides a detailed protocol and practical guidance for the Buchwald-Hartwig amination of a specific, challenging substrate: 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol . While the 2-bromophenyl moiety is a standard electrophile for this transformation, the presence of both a 1,2,3-triazole ring and a tertiary alcohol presents unique challenges. This guide will dissect these challenges, explain the rationale behind the selection of an optimized catalyst system, and provide a robust experimental protocol and troubleshooting guide for researchers in drug discovery and chemical development.

Analysis of the Substrate: Overcoming Key Challenges

A successful cross-coupling strategy begins with a thorough analysis of the substrate's structural and electronic properties. The target molecule, 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol, contains two key features that require careful consideration to avoid common reaction failures.

  • The Triazole Moiety: A Coordinating Heterocycle: The most significant challenge is the presence of the 1,2,3-triazole ring. Nitrogen-containing heterocycles are well-known to coordinate with palladium centers. This parasitic binding can sequester the active catalyst, leading to deactivation and low or no product yield.[6] This phenomenon, often termed "catalyst poisoning," is a primary failure mode for the amination of many heteroaromatic compounds. The key to success is to employ a catalyst system where the desired catalytic cycle kinetically outcompetes the deactivating coordination of the triazole nitrogens.

  • The Tertiary Alcohol: Functional Group Compatibility: The propan-2-ol group is a protic functionality. While the strong bases typically used in Buchwald-Hartwig aminations (e.g., sodium tert-butoxide) can deprotonate the hydroxyl group, this is generally not a prohibitive issue for tertiary alcohols. Unlike primary or secondary alcohols, this substrate cannot undergo oxidation or β-hydride elimination at the alcohol position. However, the choice of base must still be considered to ensure compatibility and prevent potential side reactions.[7]

Rational Selection of the Catalyst System

The success of a challenging Buchwald-Hartwig amination is critically dependent on the synergistic interplay of the palladium source, ligand, base, and solvent.

Ligand Selection: The Key to Mitigating Catalyst Inhibition

For substrates containing coordinating heterocycles, the choice of phosphine ligand is the single most important parameter. The ligand must be sufficiently bulky and electron-rich to both stabilize the palladium catalyst and sterically shield it from coordinating to the triazole nitrogen atoms.[8][9]

  • Rationale: Bulky biaryl monophosphine ligands (often called "Buchwald ligands") are the state-of-the-art for this purpose. Their steric bulk favors the formation of a monoligated palladium species, which is highly active in the catalytic cycle.[1] This steric pressure accelerates the rates of oxidative addition and reductive elimination, helping the desired reaction pathway outpace catalyst inhibition.[10]

  • Recommended Ligands: For this specific application, ligands from the third and fourth generations of Buchwald's systems are highly recommended.

LigandStructureKey Attributes
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylHighly effective, general-purpose ligand with excellent steric bulk. A reliable first choice for screening.[11]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylThe electron-donating isopropoxy groups can accelerate reductive elimination, often leading to higher turnover numbers.
BrettPhos 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylExtremely bulky and electron-rich, designed for challenging couplings, including those involving primary amines.[7]
Palladium Source: Pre-catalysts for Reproducibility

While simple palladium sources like Pd₂(dba)₃ or Pd(OAc)₂ can be effective, they rely on in situ reduction to the active Pd(0) species, which can lead to variability.[12]

  • Rationale: Modern, well-defined palladium pre-catalysts are recommended for superior results. These air- and moisture-stable complexes generate the active L-Pd(0) catalyst cleanly and reproducibly upon heating in the presence of a base. This ensures a consistent concentration of the active catalyst from the start of the reaction.[13]

  • Recommended Pre-catalysts: Palladacycle pre-catalysts (e.g., XPhos Pd G3, RuPhos Pd G4) are excellent choices as they are highly active and easy to handle.

Base and Solvent Selection
  • Base: A strong, non-nucleophilic base is required to deprotonate the amine nucleophile (or the resulting palladium-amine complex) during the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common and effective choice for aryl bromides.[14] If base-sensitive functional groups were a greater concern, weaker bases like K₃PO₄ or Cs₂CO₃ could be screened, though they may require higher temperatures or result in slower reaction rates.[12]

  • Solvent: The solvent must be anhydrous, aprotic, and capable of dissolving all reaction components at the reaction temperature. Toluene and 1,4-dioxane are the most common and reliable solvents for this transformation.[15] It is imperative to use anhydrous, degassed solvents to prevent catalyst decomposition.[13]

Mechanistic Overview: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. Understanding this mechanism is crucial for troubleshooting and optimization.[1][16]

Buchwald_Hartwig_Cycle cluster_reactants pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(Br) pd0->oa_complex Oxidative Addition + Ar-Br amine_coord [L-Pd(II)(Ar)(HNR'R'')]⁺ Br⁻ oa_complex->amine_coord + HNR'R'' amide_complex L-Pd(II)(Ar)(NR'R'') amide_complex->pd0 Reductive Elimination end_product Ar-NR'R'' amide_complex->end_product amine_coord->amide_complex + Base - [Base-H]⁺Br⁻ start->pd0 Pre-catalyst Activation end_hbr HBr

Figure 1. A simplified catalytic cycle for the Buchwald-Hartwig amination.

  • Oxidative Addition: The active L-Pd(0) catalyst inserts into the aryl-bromide bond of the substrate to form a Pd(II) complex. This is often the rate-determining step.[17]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center, displacing the bromide ligand. The base then removes a proton from the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: The final C-N bond is formed as the aryl group and the amido group are eliminated from the palladium center, regenerating the active L-Pd(0) catalyst and releasing the desired arylamine product.[12]

Detailed Experimental Protocol

This protocol provides a starting point for the amination of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol with a generic secondary amine (e.g., morpholine). All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk or glovebox techniques.[13]

Reagents and Equipment:

ItemPurpose
2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-olStarting Material (Aryl Bromide)
Amine (e.g., Morpholine)Nucleophile
XPhos Pd G3 Pre-catalystPalladium Source & Ligand
Sodium tert-butoxide (NaOtBu)Base
Anhydrous TolueneSolvent
Oven-dried reaction vial with stir barReaction Vessel
Schlenk line or GloveboxInert Atmosphere
TLC plates, LC-MS, GC-MSReaction Monitoring
Silica gelPurification

Procedure:

  • Vessel Preparation: To an oven-dried 8 mL reaction vial equipped with a magnetic stir bar, add 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol (1.0 mmol, 1.0 equiv).

  • Addition of Solids (in a glovebox): Add the XPhos Pd G3 pre-catalyst (0.02 mmol, 2 mol%) and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Vessel Sealing: Seal the vial with a PTFE-lined screw cap.

  • Addition of Liquids: Remove the vial from the glovebox. Add anhydrous, degassed toluene (4 mL, 0.25 M) followed by the amine (e.g., morpholine, 1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Place the vial in a pre-heated aluminum heating block set to 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or by taking small aliquots for LC-MS analysis until the starting material is consumed (typically 12-24 hours).[6]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and filter through a short plug of Celite to remove palladium residues.

    • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Optimization & Troubleshooting

If the initial reaction provides a low yield, a systematic screening of parameters is recommended.[13]

Table for Screening Conditions:

EntryLigand (Pre-catalyst)BaseSolventTemp (°C)Observation/Result
1XPhos Pd G3 (2 mol%)NaOtBu (1.4 eq)Toluene100Baseline
2RuPhos Pd G4 (2 mol%)NaOtBu (1.4 eq)Toluene100Compare ligand efficacy
3BrettPhos Pd G3 (2 mol%)NaOtBu (1.4 eq)Toluene100Compare ligand efficacy
4XPhos Pd G3 (2 mol%)K₃PO₄ (2.0 eq)Dioxane110Test weaker base
5XPhos Pd G3 (2 mol%)NaOtBu (1.4 eq)Dioxane100Compare solvent efficacy

Common Troubleshooting Scenarios:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Catalyst poisoning by triazole. 2. Inactive catalyst (air/moisture exposure). 3. Insufficient temperature.1. Switch to a bulkier ligand (e.g., BrettPhos).[7] 2. Ensure all reagents are pure and solvents are anhydrous/degassed. Use a pre-catalyst.[13] 3. Increase temperature to 110-120 °C.
Reaction Stalls / Mixture Turns Black Catalyst decomposition (formation of Pd black).1. Lower the reaction temperature. 2. Ensure a strictly inert atmosphere. 3. Check purity of starting materials; impurities can degrade the catalyst.[13]
Hydrodehalogenation Side Product Competing reaction pathway where the aryl bromide is reduced to an aryl-H bond.1. Use a more electron-rich ligand (e.g., RuPhos) to favor reductive elimination. 2. Ensure the amine is of high purity.

Conclusion

The Buchwald-Hartwig amination of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol is a challenging yet achievable transformation. Success hinges on mitigating catalyst inhibition from the coordinating triazole moiety. The use of modern, bulky, and electron-rich biaryl monophosphine ligands, such as XPhos or RuPhos, in combination with well-defined palladium pre-catalysts, is critical for achieving high yields. By following the detailed protocol and applying the troubleshooting principles outlined in this guide, researchers can reliably synthesize novel C-N bonds with this complex substrate, accelerating progress in pharmaceutical and materials science discovery.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. Xingwei Li. [Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications. [Link]

  • Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. National Library of Medicine. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

  • How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia. Chemical Science (RSC Publishing). [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC - NIH. [Link]

  • Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides. Taylor & Francis Online. [Link]

  • Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. RSC Publishing. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina. [Link]

  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. [Link]

  • Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. [Link]

  • Buchwald–Hartwig amination. Grokipedia. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Selected recent applications of the Buchwald–Hartwig amination in basic research. ResearchGate. [Link]

  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. MDPI. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Copper Catalyst Residues in the Synthesis of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol

Abstract: This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol via copper-catalyzed azide-alk...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol via copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" chemistry. The efficient removal of copper catalyst residues is a critical downstream processing challenge, as residual copper can compromise biological assays, interfere with subsequent chemical transformations, and pose toxicological risks in pharmaceutical applications.[1][2] This document provides a comprehensive troubleshooting framework, featuring proactive strategies, detailed purification protocols, and quantitative analytical methods to ensure the final product meets the stringent purity requirements of drug development.

The Challenge of Residual Copper

The Cu(I)-catalyzed reaction between an azide and a terminal alkyne is a cornerstone of modern medicinal chemistry due to its high efficiency, regioselectivity, and broad functional group tolerance.[3][4][5] However, the very catalyst that makes this reaction so powerful presents a significant purification hurdle.

Why is copper removal critical?

  • Toxicity: Copper ions are known to be toxic to biological systems, potentially by generating reactive oxygen species (ROS) or interfering with essential metabolic pathways.[6][7] For any compound intended for biological testing or therapeutic use, minimizing heavy metal content is a regulatory and safety imperative.

  • Catalyst for Side Reactions: Residual copper can catalyze undesired side reactions, such as oxidative homocoupling of alkynes or degradation of sensitive functional groups in the product molecule.[5]

  • Analytical Interference: Paramagnetic copper ions can cause significant broadening of signals in Nuclear Magnetic Resonance (NMR) spectroscopy, complicating structural verification.[8] They can also interfere with other analytical techniques like mass spectrometry.

  • Downstream Reaction Poisoning: Trace copper can poison catalysts used in subsequent synthetic steps (e.g., Palladium catalysts in cross-coupling reactions), leading to failed reactions and low yields.

This guide will walk you through a systematic approach to tackling copper contamination, from reaction design to final analysis.

Proactive Strategies: Preventing Contamination Before It Starts

The most effective way to manage copper residues is to minimize the amount and optimize the form of the catalyst used in the reaction.

FAQ 1: How can I reduce the amount of copper catalyst without sacrificing reaction efficiency?

Answer: The key is to enhance the catalytic activity of the copper, which allows for lower catalyst loadings. This is primarily achieved through the use of stabilizing ligands.

  • The Role of Ligands: Ligands play a multifaceted role in CuAAC reactions. They stabilize the catalytically active Cu(I) oxidation state, preventing its disproportionation or oxidation to the inactive Cu(II) state.[3][9][10] Furthermore, ligands increase the solubility of the copper salt in organic solvents and can dramatically accelerate the reaction rate.[9][11]

  • Choosing a Ligand: For many applications, tris(benzyltriazolylmethyl)amine (TBTA) is a highly effective ligand that protects the Cu(I) state.[5][11] Water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTES are excellent choices for bioconjugation or reactions in aqueous media, as they are designed to accelerate the reaction at low concentrations and reduce cytotoxicity.[10][11]

Recommendation: Start by screening different ligands. A well-chosen ligand can often allow you to reduce copper sulfate/sodium ascorbate loading from 5-10 mol% down to 1 mol% or even lower, significantly easing the purification burden.

FAQ 2: Can the reaction solvent affect copper removal?

Answer: Absolutely. The solvent system not only affects reaction kinetics but also the ease of downstream processing.

  • For Liquid-Liquid Extraction: If you plan to use an aqueous wash with a chelating agent, choosing a water-immiscible solvent like ethyl acetate, dichloromethane (DCM), or toluene for the reaction is advantageous. This allows for a straightforward extraction workup.

  • For Scavenger Resins: Solvents like DMF, THF, or acetonitrile are common for CuAAC reactions. These are compatible with most solid-supported scavenger resins. However, ensure your product remains soluble during the scavenging process.

Troubleshooting & Purification Protocols

This section addresses common issues encountered after the reaction is complete and provides detailed protocols for copper removal.

Problem 1: My crude product has a distinct blue or green color.

This is a clear visual indicator of copper contamination, likely Cu(II) species.[8][12]

Solution: The first and simplest approach is a liquid-liquid extraction with an aqueous solution of a chelating agent. Chelating agents are molecules that form multiple bonds to a single metal ion, creating a stable, water-soluble complex that can be washed away from the organic product layer.[13]

Protocol 3.1: Aqueous Wash with EDTA

  • Dilution: Once the reaction is complete, dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate (EtOAc) or DCM.

  • Extraction: Transfer the mixture to a separatory funnel and wash with a 0.1–0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt. The pH of the EDTA solution can be adjusted to ~8 to improve chelation efficiency.

  • Repeat: Shake the funnel vigorously, allow the layers to separate, and drain the aqueous layer (which may be blue/green). Repeat the wash 2-3 times until the aqueous layer is colorless.[1]

  • Brine Wash: Perform a final wash with brine (saturated aqueous NaCl) to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Causality: EDTA is a powerful hexadentate chelator that forms a highly stable, water-soluble coordination complex with copper ions, effectively pulling them out of the organic phase.[8][14]

Problem 2: The aqueous wash was ineffective, or my product is sensitive/partially water-soluble.

If an aqueous wash fails, or if your product has properties that make liquid-liquid extraction problematic (e.g., emulsion formation, product solubility in water), solid-phase scavenging is the preferred method.

Solution: Use a copper scavenger resin. These are solid supports (often polymer beads) functionalized with groups that have a high affinity for copper, such as thiourea, iminodiacetic acid, or polyamines.[12][15][16]

Protocol 3.2: Batch Scavenging with Thiol/Thiourea Resin

  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., DCM, THF, or the reaction solvent itself).

  • Resin Addition: Add the scavenger resin (typically 3-5 equivalents relative to the amount of copper used). Examples include SiliaMetS Thiourea or QuadraSil AP.[12][17]

  • Agitation: Stir the resulting slurry at room temperature for 4-16 hours. The optimal time may vary, so monitoring by TLC (staining for copper) or a rapid colorimetric test can be useful.[17]

  • Filtration: Filter the mixture to remove the resin. Wash the resin with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrates and concentrate under reduced pressure.

Causality: The functional groups on the resin selectively bind to the copper catalyst. The product, which has a low affinity for the resin, remains in solution. This method avoids aqueous conditions entirely and is highly effective at removing trace amounts of copper.[12]

Decision-Making Workflow for Copper Removal

To help select the best strategy, the following decision tree can be used.

G start High Copper Detected (e.g., Blue/Green Color) q_soluble Is the product soluble in a water-immiscible organic solvent? start->q_soluble q_stable Is the product stable to aqueous/mildly basic conditions? q_soluble->q_stable Yes a_scavenger Use Solid-Phase Scavenger Resin (e.g., Thiol, Iminodiacetic Acid) q_soluble->a_scavenger No a_wash Perform Aqueous Wash with Chelating Agent (e.g., EDTA, NH4Cl) q_stable->a_wash Yes q_stable->a_scavenger No check_purity Check Purity (ICP-MS, NMR) a_wash->check_purity a_scavenger->check_purity a_silica Purify via Column Chromatography (Silica or Alumina) a_silica->check_purity

Caption: Workflow for selecting a copper removal method.

Comparing Common Copper Removal Techniques

The optimal purification strategy depends on the scale of the reaction, the properties of the target molecule, and the required final purity level.

MethodTypical Use CaseAdvantagesDisadvantages
Aqueous EDTA Wash Routine purification of organic-soluble, stable small molecules.Inexpensive, fast, and effective for removing bulk copper.[8][14]Can cause emulsions; ineffective for water-soluble products; may not reach ppm levels.[1]
Ammonia/NH₄Cl Wash When EDTA is ineffective or for specific coordination properties.Effective at complexing copper; ammonia can be removed by evaporation.[8]Product must be base-stable; ammonia has a strong odor.
Solid Scavenger Resins For sensitive molecules, achieving very low copper levels (<10 ppm), or when aqueous methods fail.High efficiency and selectivity; broad solvent compatibility; simple filtration workup.[12][17]Higher cost than simple washes; can require longer contact times.[17]
Silica Gel Chromatography Final polishing step or when other methods are insufficient.Can separate product from copper and other organic impurities simultaneously.Copper can sometimes co-elute with the product; may require a pre-treatment step (like an EDTA wash) to remove bulk copper first.[8]

Quantitative Analysis: Verifying Copper Removal

Visual inspection is not sufficient to confirm purity for pharmaceutical applications. Quantitative analysis is required to determine the final copper concentration in your product.

FAQ 3: How can I accurately measure the final copper concentration in my sample?

Answer: The industry-standard methods for trace metal analysis are highly sensitive atomic spectroscopy techniques.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the gold standard for trace metal analysis, offering detection limits in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.[18][19] It is exceptionally sensitive and accurate.

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): While slightly less sensitive than ICP-MS (typically offering ppm to high ppb detection limits), ICP-OES is robust, reliable, and suitable for many applications where low ppm levels are the target.[18][20]

  • Flame Atomic Absorption Spectroscopy (FAAS): An older but still viable technique, FAAS is less sensitive than ICP methods but can be a cost-effective option for quantifying copper at ppm levels.[20]

For In-Process Monitoring: While not as precise as ICP, colorimetric assays using copper-sensitive probes can be used for high-throughput screening or real-time monitoring to quickly assess the effectiveness of a purification step before committing to a full-scale analysis.[19]

References

  • Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents. (2012). Available at: [Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Publishing. (2025). Available at: [Link]

  • How to remove copper after CuAAc click reaction? ResearchGate. (2014). Available at: [Link]

  • Organic Acids Chelating Agents. Available at: [Link]

  • Determination of Copper in Organic Media from Solvent Extraction Mining Systems Via Portable Energy-Dispersive X-Ray Fluorescence Analysis. The Southern African Institute of Mining and Metallurgy. Available at: [Link]

  • Copper Removal Resin. Available at: [Link]

  • Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Reddit. (2025). Available at: [Link]

  • Metal scavengers for organic purification. Biotage. Available at: [Link]

  • Development of Novel Immobilized Copper-Ligand Complex for Click Chemistry of Biomolecules. PubMed. (2024). Available at: [Link]

  • Copper chelation chemistry and its role in copper radiopharmaceuticals. SciSpace. Available at: [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Jena Bioscience. (2009). Available at: [Link]

  • THE USE OF LIGANDS IN COPPER-CATALYZED [3+2] AZIDE-ALKYNE CYCLOADDITION. Semantic Scholar. Available at: [Link]

  • Synthesis, Copper Chelation, and Free Radical Scavenging Ability of Edaravone: An Undergraduate Medicinal Chemistry Laboratory Experiment. ACS Publications. (2024). Available at: [Link]

  • Synthesis, Characterization, and Copper(II) Chelates of 1,11-Dithia-4,8-diazacyclotetradecane. ACS Publications. (2019). Available at: [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. Available at: [Link]

  • Advances in Techniques for Copper Analysis in Aqueous Systems. IntechOpen. (2023). Available at: [Link]

  • Simplified method for the rapid quantification of copper fractions in wine. (2021). Available at: [Link]

  • Residual Copper(II) Detection in Chemical Processes: High-Throughput Analysis and Real-Time Monitoring with a Colorimetric Copper Probe. ACS Publications. (2019). Available at: [Link]

  • A Sensitive Method for the Measurement of Copper at Trace Levels Using an HPLC-Based Assay. PubMed. Available at: [Link]

  • The Impact of Copper Ions on the Activity of Antibiotic Drugs. PMC. (2023). Available at: [Link]

  • 1-BROMO-2-(2,4-DIFLUOROPHENYL)-3-(1H-1,2,4-TRIAZOL-1-YL)PROPAN-2-OL. Available at: [Link]

  • Development of copper based drugs, radiopharmaceuticals and medical materials. PMC. Available at: [Link]

  • Effects of impurities and reliability of copper qualifications - A traceability analysis. ResearchGate. Available at: [Link]

  • Protective Effect of Expired Drug on Corrosion of Copper in Acidic Medium. (2024). Available at: [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PMC. Available at: [Link]

  • Copper and its complexes: A pharmaceutical perspective. ResearchGate. Available at: [Link]

  • Antifungal 1,3-bis-triazolyl-2-propanol derivative. Google Patents.
  • 2-(2,4-Difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol. PubChem. Available at: [Link]

Sources

Optimization

Solvent-Free Purification Technical Support Center: 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals seeking to isolate highly pure 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol with...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals seeking to isolate highly pure 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol without the use of volatile organic solvents (VOCs).

The target compound is typically synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 1-azido-2-bromobenzene and 2-methylbut-3-yn-2-ol[1]. While solvent-free mechanochemical synthesis is highly efficient[2], the resulting crude mixture often contains unreacted starting materials, trace regioisomers, and trapped paramagnetic copper catalysts. This guide provides field-proven, self-validating methodologies to resolve these specific purification bottlenecks.

Workflow Decision Matrix

Before selecting a purification route, analyze your batch scale and impurity profile. The following decision tree outlines the optimal solvent-free workflows.

PurificationWorkflow A Crude Triazole Mixture (Post-CuAAC Synthesis) B Cu Residue > 500 ppm? A->B C Mechanochemical EDTA Scavenging B->C Yes D Scale > 10 grams? B->D No C->D E Vacuum Sublimation (<0.05 Torr, 85°C) D->E No (Lab Scale) F Static Melt Crystallization (Cooling Rate 0.5°C/min) D->F Yes (Bulk Scale) G Pure 2-[1-(2-bromophenyl)- 1H-1,2,3-triazol-4-yl]propan-2-ol E->G F->G

Decision tree for selecting solvent-free purification workflows based on scale and impurity profile.

Quantitative Comparison of Solvent-Free Methods
Purification MethodOptimal Batch SizeTarget PurityCopper Removal EfficiencyThermal Degradation Risk
Mechanochemical Scavenging 1 g - 50 gN/A (Pre-treatment)> 98%Low
Static Melt Crystallization 10 g - 1 kg> 99.5%Moderate (Lattice Exclusion)Moderate (Requires precise T-control)
Vacuum Sublimation 100 mg - 5 g> 99.9%Excellent (Cu does not sublime)High (Dehydration risk > 120°C)

Module 1: Pre-Purification & Copper Scavenging

Q: My crude product exhibits severe line broadening in the 1 H-NMR spectrum, and crystallization is failing. What is causing this, and how can I fix it without liquid extraction?

Mechanistic Causality: Residual paramagnetic copper (Cu + / Cu 2+ ) from the CuAAC reaction coordinates strongly to the N2 and N3 atoms of the 1,2,3-triazole ring. Even at concentrations as low as ~1 wt%, these paramagnetic centers drastically shorten the relaxation times of nearby protons, causing unusual spectral broadening that masks structural validation[3]. Furthermore, this metallo-coordination disrupts the intermolecular hydrogen bonding of the tertiary alcohol, inhibiting proper crystal lattice formation.

Solution: Perform a solvent-free mechanochemical ligand exchange using solid EDTA.

Protocol: Mechanochemical Copper Scavenging
  • Preparation: Combine the crude triazole mixture and solid EDTA disodium salt (1:0.5 w/w ratio) in a 50 mL stainless steel planetary ball mill jar.

  • Media Addition: Add five 5-mm stainless steel milling balls.

  • Milling: Mill the mixture at 400 rpm for 30 minutes. Causality: The mechanical shear provides the activation energy necessary for solid-state ligand exchange. The copper ions migrate from the triazole ring to the thermodynamically favored EDTA chelate.

  • Separation: Sieve the resulting powder to remove the milling balls. The solid mixture now consists of free triazole and Cu-EDTA complexes, which have drastically different melting and sublimation points, allowing for easy separation in the subsequent thermal steps.

  • Self-Validation Step: Run a quick solid-state IR or a micro-scale NMR (if a drop of deuterated solvent is permitted for testing). The disappearance of line broadening confirms successful copper decoupling.

Module 2: Static Melt Crystallization

Q: Why choose melt crystallization over standard techniques, and why does my melt sometimes form an amorphous glass instead of crystallizing?

Mechanistic Causality: Melt crystallization is ideal for bulk pharmaceutical intermediates because it completely eliminates the risk of solvent occlusion in the final crystal[4]. However, 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol features a bulky ortho-bromo group that severely restricts the rotational degrees of freedom of the phenyl ring. If the isotropic melt is cooled too rapidly, the molecules lack the kinetic energy to orient into their highly ordered hydrogen-bonded lattice, bypassing the crystallization window and freezing into an amorphous glass.

Solution: You must strictly control the supercooling phase and utilize heterogeneous nucleation (seeding).

MeltCrystallization M1 Isotropic Melt (135°C) M2 Supercooled State (110°C) M1->M2 Controlled Cooling M3 Heterogeneous Nucleation (Seeding) M2->M3 Overcome Kinetic Barrier M4 Lattice Growth & Impurity Exclusion M3->M4 Exothermic Phase Change M5 Sweating Phase (Impurity Drain) M4->M5 T slightly raised

Thermodynamic phase progression during static melt crystallization of the triazole intermediate.

Protocol: Static Melt Crystallization
  • Melting: Transfer the pre-treated solid to a jacketed glass crystallization vessel. Heat to 135°C (slightly above the expected melting point) until a completely clear, isotropic melt is achieved.

  • Supercooling: Ramp the temperature down at a strict rate of 0.5°C/min until the melt reaches 110°C. Do not crash-cool.

  • Nucleation: Introduce 5-10 mg of pure 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol crystals (seeds) into the supercooled melt.

  • Lattice Growth: Hold the temperature isothermally at 110°C for 4 to 6 hours. As the crystal lattice grows, structurally dissimilar impurities (like unreacted 1-azido-2-bromobenzene) are thermodynamically excluded into the remaining liquid phase.

  • Sweating: Once the mass is ~80% crystallized, raise the temperature slightly (e.g., to 115°C) for 30 minutes. This "sweats" out the impure eutectic liquid trapped in the crystal boundaries.

  • Drainage: Drain the residual liquid melt. The remaining solid is your highly purified product.

  • Self-Validation Step: Use Differential Scanning Calorimetry (DSC). A sharp, singular endothermic melting peak with a ΔT width of < 1.5°C validates high crystalline purity.

Module 3: High-Vacuum Sublimation

Q: During sublimation, my mass recovery is low, and I am detecting a new byproduct. Is the compound degrading?

Mechanistic Causality: Yes. The 2-hydroxypropan-2-yl moiety on the C4 position of the triazole is a tertiary alcohol. At elevated temperatures (typically > 120°C), especially if trace acidic impurities are present, it is highly susceptible to thermal E1 dehydration, yielding an isopropenyl-1,2,3-triazole byproduct. To prevent this, the sublimation temperature must be kept below the dehydration activation threshold, which requires drastically lowering the system's pressure.

Solution: Utilize a high-vacuum gradient sublimation apparatus.

Protocol: Gradient Vacuum Sublimation
  • Loading: Distribute the dried, crude powder evenly across the bottom of a wide-base cold-finger sublimation apparatus to maximize surface area.

  • Evacuation: Apply a high vacuum using a turbomolecular or high-performance rotary vane pump. The pressure must drop below 0.05 Torr. Causality: Lowering the pressure to this regime drops the sublimation point of the triazole to ~80-90°C, safely below the thermal dehydration threshold of the tertiary alcohol.

  • Cooling: Circulate chilled fluid (4°C) through the cold finger.

  • Heating: Submerge the bottom of the apparatus in a controlled sand or oil bath. Gradually heat the bath to 85°C. Do not exceed 100°C.

  • Collection: Allow the sublimation to proceed for 6–8 hours. The pure 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol will desublime onto the cold finger as pristine, colorless needles, leaving heavy impurities and Cu-EDTA complexes at the bottom.

  • Recovery: Turn off the heat and allow the system to cool to room temperature. Break the vacuum slowly with inert Argon gas to prevent condensation of atmospheric moisture. Carefully scrape the crystals from the cold finger.

  • Self-Validation Step: Check the product via LC-MS or GC-MS. The absence of the [M - 18] peak (loss of water) confirms that thermal dehydration was successfully avoided.

References

  • Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. Molecules, National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry, American Chemical Society (ACS). Available at:[Link]

  • Application of Polymers as a Tool in Crystallization—A Review. Materials, National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole. Beilstein Journal of Organic Chemistry. Available at:[Link]

Sources

Troubleshooting

optimizing catalyst loading for scalable production of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol

An in-depth guide to optimizing catalyst loading for the scalable production of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol. Introduction: The Challenge of Scalable Triazole Synthesis The synthesis of 2-[1-(2-...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to optimizing catalyst loading for the scalable production of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol.

Introduction: The Challenge of Scalable Triazole Synthesis

The synthesis of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust and highly regioselective transformation, making it a cornerstone of "click chemistry".[1][2] While this reaction is efficient at the lab scale, transitioning to scalable production introduces significant challenges. The primary obstacle is the optimization of the copper catalyst loading. Insufficient catalyst leads to sluggish or incomplete reactions, while excess catalyst increases costs, complicates purification by leading to high levels of residual copper in the final product, and can promote unwanted side reactions.[3][4]

This technical support guide, designed for researchers and drug development professionals, provides a framework for systematically optimizing copper catalyst loading to ensure an efficient, cost-effective, and reproducible process for large-scale synthesis.

Section 1: Understanding the CuAAC Catalytic System

A fundamental grasp of the catalyst's role is crucial for effective troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Q1: What is the active catalytic species in this reaction?

A: The active catalyst is the Copper(I) or Cu(I) ion.[5] The reaction proceeds through a catalytic cycle involving the coordination of Cu(I) with the terminal alkyne (2-methylbut-3-yn-2-ol), followed by reaction with the azide (1-azido-2-bromobenzene) to form the 1,4-disubstituted triazole product.[1][2]

Q2: Should I use a Cu(I) salt (e.g., CuI, CuBr) directly, or a Cu(II) salt (e.g., CuSO₄) with a reducing agent?

A: For scalability and reproducibility, the in-situ generation of Cu(I) from a Cu(II) salt and a reducing agent like sodium ascorbate is highly recommended.[2] This approach offers several advantages:

  • Stability: Cu(II) salts are more stable and less prone to disproportionation than Cu(I) salts.[1]

  • Oxygen Tolerance: Sodium ascorbate helps to maintain a reducing environment, consuming dissolved oxygen that would otherwise oxidize the active Cu(I) to inactive Cu(II).[6]

  • Convenience: It avoids the need for strictly anaerobic conditions, which can be challenging to maintain on a large scale.[7]

Q3: What is the role of a ligand, and is it necessary for large-scale production?

A: Ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), are used to stabilize the Cu(I) oxidation state and prevent catalyst disproportionation or oxidation, thereby increasing reaction efficiency.[2] While not always strictly necessary, incorporating a ligand is highly advisable for scalable production, as it can allow for significantly lower catalyst loadings (<<1 mol%), leading to reduced costs and simplified purification.[8]

The CuAAC Catalytic Cycle

CuAAC_Catalytic_Cycle cluster_main CuAAC Catalytic Cycle cluster_redox Catalyst Generation/Maintenance CuI Cu(I) Catalyst Cu_Acetylide Copper(I) Acetylide Intermediate CuI->Cu_Acetylide Alkyne 2-methylbut-3-yn-2-ol Alkyne->Cu_Acetylide Coordination Azide 1-azido-2-bromobenzene Cu_Triazolide Copper(I) Triazolide Intermediate Azide->Cu_Triazolide Product Target Triazole Cu_Acetylide->Cu_Triazolide + Azide Cu_Triazolide->CuI Regeneration Cu_Triazolide->Product + H⁺ CuII Cu(II) Source (e.g., CuSO₄) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI

Caption: The catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Section 2: Troubleshooting Guide for Catalyst Optimization

This section addresses common issues encountered during the optimization and scale-up process in a direct question-and-answer format.

Q: My reaction yield is low or the reaction has stalled. Is the catalyst loading the problem?

A: Low yield is a common problem that can be directly related to the catalyst system. Before increasing the catalyst loading, consider these points:

  • Catalyst Inactivation: The most frequent cause is the oxidation of active Cu(I) to inactive Cu(II).[6] Ensure the reaction is run under an inert atmosphere (nitrogen or argon) and that a sufficient excess of sodium ascorbate (at least 2-5 equivalents relative to copper) is used, especially for long reaction times.[7]

  • Insufficient Loading: If inactivation is ruled out, the catalyst loading may indeed be too low for the reaction scale. The efficiency of stirring and mass transfer becomes critical at larger volumes. A loading that is effective at 1 mmol scale may be insufficient at 1 mol scale. A systematic increase in loading (e.g., from 0.5 mol% to 1.0 mol%) should be evaluated.

  • Reagent Purity: Impurities in the starting materials or solvents can poison the catalyst. Ensure the 1-azido-2-bromobenzene and 2-methylbut-3-yn-2-ol are of high purity.

Q: I'm observing a significant amount of a side product identified as the homocoupling of 2-methylbut-3-yn-2-ol. How do I prevent this?

A: This side reaction, known as Glaser coupling, is a classic issue in CuAAC chemistry. It is an oxidative process that competes with the desired cycloaddition.[3]

  • Exclude Oxygen: This is the most critical factor. Rigorous deoxygenation of the solvent and maintaining a positive pressure of an inert gas are essential to minimize homocoupling.[3]

  • Optimize Catalyst-to-Ligand Ratio: Using a stabilizing ligand can help favor the cycloaddition pathway over the homocoupling pathway.

  • Adjust Reagent Stoichiometry: Using a slight excess of the azide (e.g., 1.05-1.1 equivalents) can help ensure the copper acetylide intermediate reacts with the azide rather than another alkyne molecule.[3]

Q: How do I determine the minimum effective catalyst loading for scalable production?

A: A systematic optimization study is required. This involves running a series of small-scale reactions in parallel where only the catalyst loading is varied. The goal is to find the "sweet spot" that provides the highest yield in a reasonable timeframe with the lowest possible catalyst concentration.

Catalyst Loading (mol% of limiting reagent)Reaction Time (hours)Yield (%)Purity (%)Notes
5.029899Fast reaction, but high catalyst load increases cost and purification burden.
2.049799Still efficient, a good starting point for optimization.
1.089699Slower, but significantly reduces catalyst cost. Often a good target for scale-up.
0.5169298Reaction may not go to full completion. Risk of stalling increases.
0.1247595Incomplete conversion. Likely too low for practical production without a highly efficient ligand system.

Table 1: Example data from a catalyst loading optimization study.

Troubleshooting Workflow: Low Yield in CuAAC

Caption: A logical workflow for troubleshooting low yields in CuAAC reactions.

Section 3: Purification and Scalability

Q: What is the most effective way to remove residual copper from my final product on a large scale?

A: Copper coordination to the triazole product is a known issue that can lead to product contamination.[4] Several methods can be employed for its removal:

  • Aqueous Wash with a Chelating Agent: After the reaction, quenching with a mild aqueous solution of a chelating agent like ammonia (as ammonium chloride) or ethylenediaminetetraacetic acid (EDTA) can effectively sequester the copper into the aqueous phase.

  • Filtration through Silica or Alumina: Passing a solution of the crude product through a short plug of silica gel or activated alumina can effectively remove copper salts.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is an excellent final step to remove trace impurities, including residual copper.

Section 4: Experimental Protocol for Catalyst Loading Optimization

This protocol outlines a general procedure for determining the optimal catalyst loading at the laboratory scale.

Materials:

  • 1-azido-2-bromobenzene (1.0 eq)

  • 2-methylbut-3-yn-2-ol (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Solvent (e.g., a 1:1 mixture of tert-butanol and deoxygenated water)[9]

  • Reaction vessels (e.g., 5 parallel reaction tubes)

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of CuSO₄·5H₂O in deoxygenated water (e.g., 0.1 M).

    • Prepare a stock solution of Sodium Ascorbate in deoxygenated water (e.g., 1.0 M). This solution must be prepared fresh before use.

  • Reaction Setup (Example for 5 parallel reactions at 1 mmol scale):

    • To each of the five reaction vessels, add 1-azido-2-bromobenzene (198 mg, 1.0 mmol) and 2-methylbut-3-yn-2-ol (92.5 mg, 1.1 mmol).

    • Add the solvent mixture (e.g., 4 mL) to each vessel and stir to dissolve.

    • Sparge each reaction mixture with nitrogen or argon for 10-15 minutes to remove dissolved oxygen.

  • Catalyst Addition:

    • Vessel 1 (5 mol%): Add 500 µL of the 0.1 M CuSO₄ solution (0.05 mmol).

    • Vessel 2 (2 mol%): Add 200 µL of the 0.1 M CuSO₄ solution (0.02 mmol).

    • Vessel 3 (1 mol%): Add 100 µL of the 0.1 M CuSO₄ solution (0.01 mmol).

    • Vessel 4 (0.5 mol%): Add 50 µL of the 0.1 M CuSO₄ solution (0.005 mmol).

    • Vessel 5 (0.1 mol%): Add 10 µL of the 0.1 M CuSO₄ solution (0.001 mmol).

  • Initiation:

    • To each vessel, add a 5-fold molar excess of sodium ascorbate relative to the copper.

      • Vessel 1: 250 µL of 1.0 M Sodium Ascorbate solution.

      • Vessel 2: 100 µL of 1.0 M Sodium Ascorbate solution.

      • Vessel 3: 50 µL of 1.0 M Sodium Ascorbate solution.

      • Vessel 4: 25 µL of 1.0 M Sodium Ascorbate solution.

      • Vessel 5: 5 µL of 1.0 M Sodium Ascorbate solution.

    • Seal the vessels under a positive pressure of inert gas and stir vigorously at room temperature.

  • Monitoring and Work-up:

    • Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., every hour).

    • Once a reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl and stir for 30 minutes.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Analyze the yield and purity of the crude product from each reaction to determine the optimal catalyst loading.

References

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. 3. DFT Study of the Mechanism. Journal of the American Chemical Society, 127(1), 210-216. Available at: [Link]

  • González-López, J., Lebrero, R., & de la Ossa, E. J. M. (2022). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. Catalysts, 12(2), 196. Available at: [Link]

  • Pérez-Cabré, E., Mudarra, A., Borrell, M., Asensio, G., & González-Gómez, J. C. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1999-2012. Available at: [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. Available at: [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Available at: [Link]

  • Google Patents. (n.d.). US4269987A - Purification of triazoles.
  • Wojciechowski, B. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? ResearchGate. Available at: [Link]

  • Azide-Alkyne Click Chemistry over a Heterogeneous Copper-Based Single-Atom Catalyst. (2022). . Available at: [Link]

  • González-López, J., et al. (2021). Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2. ACS Omega. Available at: [Link]

  • Optimization of the click reaction conditions. (n.d.). ResearchGate. Available at: [Link]

  • Farooq, U., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Catalytic Efficiency of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol and Standard Triazole Ligands

Introduction: The Versatile Role of 1,2,3-Triazoles in Catalysis The 1,2,3-triazole scaffold, once primarily recognized as a stable linker in the realm of "click chemistry," has emerged as a highly versatile and tunable...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatile Role of 1,2,3-Triazoles in Catalysis

The 1,2,3-triazole scaffold, once primarily recognized as a stable linker in the realm of "click chemistry," has emerged as a highly versatile and tunable ligand platform in homogeneous catalysis.[1][2] The inherent electronic properties of the triazole ring, including its polarized C-H bonds and multiple nitrogen coordination sites, allow it to function as a robust σ-donor ligand for a variety of transition metals.[1] The true power of this heterocyclic core lies in its synthetic accessibility; the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) allows for the facile installation of a wide array of functional groups at the 1- and 4-positions.[3][4] This modularity enables the rational design of ligands with tailored steric and electronic properties to enhance catalytic activity, selectivity, and stability.

This guide presents a comparative analysis of the anticipated catalytic efficiency of a specific, functionalized ligand, 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol , against well-established, "standard" triazole ligands. While extensive catalytic data for this particular molecule is not yet prevalent in peer-reviewed literature, we can construct a robust hypothesis of its performance based on a deep understanding of structure-activity relationships within this ligand class. We will ground this analysis in a direct comparison with two archetypes of standard ligands for which extensive experimental data exists:

  • High-Performance Phosphine-Triazoles (e.g., ClickPhos): These ligands incorporate a strongly coordinating phosphine moiety, representing the gold standard for high-turnover cross-coupling reactions.[5][6]

  • Simple N-Aryl-Triazoles: These ligands provide a closer structural analogy to our target molecule and serve as a baseline for non-phosphine-assisted catalysis.[7]

The benchmark for our comparison will be the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for which ligand performance is paramount.

Ligand Synthesis: A Modular "Click Chemistry" Approach

The principal advantage of triazole-based ligands is their straightforward synthesis via the CuAAC reaction. This protocol offers high yields, exceptional regioselectivity for the 1,4-disubstituted product, and tolerance for a broad range of functional groups.[3][8]

Experimental Protocol: Synthesis of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol (Target Ligand)

The target ligand is synthesized from two readily available precursors: 2-bromophenyl azide and 2-methyl-3-butyn-2-ol.

Step 1: Preparation of 2-bromophenyl azide.

  • Causality: This standard diazotization-azidation sequence converts an aniline into the required azide precursor for the click reaction.

  • Dissolve 2-bromoaniline (1.0 equiv) in a mixture of water and concentrated hydrochloric acid at 0 °C.

  • Add a solution of sodium nitrite (1.05 equiv) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

  • Add a solution of sodium azide (1.1 equiv) in water dropwise. Vigorous nitrogen evolution will be observed.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude azide is often used without further purification.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Causality: This is the key bond-forming reaction that constructs the triazole ring. Sodium ascorbate is used as a reducing agent to generate the active Cu(I) species in situ from the more stable CuSO₄ salt, preventing the need to handle air-sensitive Cu(I) reagents directly.[9]

  • In a round-bottom flask, dissolve 2-bromophenyl azide (1.0 equiv) and 2-methyl-3-butyn-2-ol (1.1 equiv) in a 1:1 mixture of tert-butanol and water.

  • Add sodium ascorbate (0.1 equiv) to the solution.

  • Add a solution of copper(II) sulfate pentahydrate (0.05 equiv) in water.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous ammonium chloride (to remove copper salts) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final ligand.

Caption: General workflow for the synthesis of the target ligand.

Comparative Catalytic Performance: The Suzuki-Miyaura Cross-Coupling Benchmark

To objectively assess the potential of our target ligand, we will compare its anticipated performance with documented data for standard ligands in the palladium-catalyzed Suzuki-Miyaura coupling of aryl chlorides. Aryl chlorides are chosen as substrates because they are inexpensive but less reactive than their bromide or iodide counterparts, making the efficiency of the catalytic system, particularly the ligand, critically important.[10]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Trustworthiness: This protocol is a self-validating system. All operations are conducted under an inert atmosphere to protect the air-sensitive palladium catalyst and phosphine ligands. The choice of a strong base like K₃PO₄ is standard for activating the boronic acid without promoting significant side reactions.[10]

  • To a dry Schlenk tube under an argon or nitrogen atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.5-1.0 mol%), the triazole ligand (1.0-2.0 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Add the aryl chloride (1.0 equiv) and the arylboronic acid (1.5 equiv).

  • Add anhydrous solvent (e.g., toluene or dioxane, to make a ~0.3 M solution).

  • Seal the tube and stir the mixture at the specified temperature (e.g., 80-110 °C) for the designated time (e.g., 12-24 hours).

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to determine the isolated yield.

Catalysis_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Workup S1 Add Pd₂(dba)₃, Ligand, & K₃PO₄ S2 Add Aryl Chloride & Arylboronic Acid S1->S2 S3 Add Anhydrous Solvent S2->S3 R1 Heat & Stir (e.g., 100 °C, 12h) S3->R1 R2 Cool & Quench R1->R2 R3 Aqueous Workup (Extraction) R2->R3 R4 Purification (Chromatography) R3->R4 R5 Product Yield Determination R4->R5

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Data Analysis and Structure-Activity Relationship

The following table summarizes representative performance data for standard triazole ligands in the Suzuki-Miyaura coupling of aryl chlorides.

Ligand TypeRepresentative LigandReaction SubstratesPd Loading (mol%)Yield (%)Source
High-Performance Phosphine-Triazole ClickPhos (1c)4-Chlorotoluene + Phenylboronic acid0.199[10]
High-Performance Phosphine-Triazole ClickPhos (1c)4-Chloroanisole + Phenylboronic acid0.198[10]
Simple N-Aryl-Triazole 1-Benzyl-4-(2,6-dimethoxyphenyl)-1H-1,2,3-triazole4-Chloroanisole + Phenylboronic acid2.592[7]
Simple N-Aryl-Triazole 1-Benzyl-4-(naphthalen-1-yl)-1H-1,2,3-triazole4-Chloroanisole + Phenylboronic acid2.575[7]
Analysis of Standard Ligands
  • ClickPhos Ligands: The exceptional efficiency of phosphine-functionalized triazoles like ClickPhos stems from the combination of the triazole backbone with a sterically bulky and electron-rich dialkylphosphine group.[10] The phosphine is the primary coordinating atom that stabilizes the Pd(0) active species and facilitates the crucial, and often rate-limiting, oxidative addition step with the inert aryl chloride C-Cl bond. The triazole unit acts as a robust and tunable scaffold.

  • Simple N-Aryl-Triazoles: In the absence of a phosphine group, the triazole itself must act as the primary ligand for the palladium center through its nitrogen atoms. While effective, these ligands typically require higher catalyst loadings to achieve high yields.[7] The catalytic activity is highly sensitive to the electronic and steric properties of the N1- and C4-substituents. Electron-donating groups on the aryl rings, such as the 2,6-dimethoxy groups, enhance the electron-donating ability of the ligand, which in turn increases the electron density on the palladium center, promoting oxidative addition and leading to higher yields.[7]

Anticipated Performance of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol

Based on its structure, we can predict the catalytic behavior of the target ligand:

  • Coordination Mode: Lacking a phosphine group, this ligand will coordinate to palladium through one or more of its triazole nitrogen atoms. Its overall performance is therefore expected to be more comparable to the simple N-aryl-triazoles than to the high-performance ClickPhos family.

  • Influence of the 2-bromophenyl Group: The substituent at the N1 position is critical. The ortho-bromo group introduces significant steric bulk near the coordination site. This can be beneficial, as steric hindrance can promote the reductive elimination step and prevent catalyst deactivation via dimer formation. However, excessive bulk could also hinder the initial coordination of the ligand or the substrate. The bromine atom itself is a weak Lewis base and is unlikely to act as a strong coordinating atom for palladium in this context, but its strong electron-withdrawing inductive effect could decrease the electron-donating ability of the triazole ring, potentially slowing the oxidative addition step.

  • Influence of the 2-hydroxypropyl Group: The tertiary alcohol moiety at the C4 position is another key feature. The hydroxyl group could act as a hemilabile coordinating group, transiently binding to the metal center to stabilize catalytic intermediates. Alternatively, it could participate in hydrogen bonding within the catalytic sphere, influencing the orientation of substrates or stabilizing the catalyst complex.[11] This functionality has the potential to enhance catalytic activity compared to a simple alkyl or aryl group at the same position.

Hypothesis:

The catalytic efficiency of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol is predicted to be moderate, likely requiring catalyst loadings in the 1-2.5 mol% range to achieve high yields in the Suzuki-Miyaura coupling of unactivated aryl chlorides. Its performance will likely surpass that of simple N-phenyl triazoles due to the potential stabilizing effects of the tertiary alcohol and the steric influence of the ortho-bromo substituent. However, it is not expected to match the very high turnover numbers and low catalyst loadings achievable with phosphine-functionalized ligands like ClickPhos, as it lacks a strongly electron-donating and coordinating phosphine atom to efficiently facilitate the oxidative addition of the aryl chloride. Experimental validation is required to confirm this hypothesis.

References

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Molecules. Available at: [Link]

  • Chemoselective Formation of Successive Triazole Linkages in One Pot: “Click−Click” Chemistry. (2006). Organic Letters. Available at: [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI. Available at: [Link]

  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. Available at: [Link]

  • Triazole-Based Monophosphines for Suzuki-Miyaura Coupling and Amination Reactions of Aryl Chlorides. (2005). Organic Letters. Available at: [Link]

  • Triazole-Based Monophosphines for Suzuki−Miyaura Coupling and Amination Reactions of Aryl Chlorides. (2005). Organic Letters. Available at: [Link]

  • Synthesis of Triazole Click Ligands for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides. (2019). ResearchGate. Available at: [Link]

  • Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. (2025). Arabian Journal of Chemistry. Available at: [Link]

  • Triazole-Based Monophosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. (2006). The Journal of Organic Chemistry. Available at: [Link]

  • Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. (2018). Organometallics. Available at: [Link]

  • Structure−activity relationship (SAR) of 1,2,3-triazoles toward MAO inhibition. ResearchGate. Available at: [Link]

  • Metal catalyzed C–H functionalization on triazole rings. (2016). RSC Advances. Available at: [Link]

  • Triazole-Based Monophosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. (2006). The Journal of Organic Chemistry. Available at: [Link]

  • 1H‐1,2,3‐Triazole: From Structure to Function and Catalysis. UQ eSpace. Available at: [Link]

  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. (2021). RSC Medicinal Chemistry. Available at: [Link]

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  • 1,2,3-Triazole framework: a strategic structure for C–H⋯X hydrogen bonding and practical design of an effective Pd-catalyst. Semantic Scholar. Available at: [Link]

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  • 1-BROMO-2-(2,4-DIFLUOROPHENYL)-3-(1H-1,2,4-TRIAZOL-1-YL)PROPAN-2-OL. gsrs.ncats.nih.gov. Available at: [Link]

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  • Catalytic Synergy Drives Triazole-Directed ortho -C(sp 2 )–H Functionalization. ResearchGate. Available at: [Link]

  • 1,2,3-Triazole based ligands with phosphine and pyridine functionalities: synthesis, PdII and PtII chemistry and catalytic studies. (2015). Dalton Transactions. Available at: [Link]

  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (2022). Beilstein Journal of Organic Chemistry. Available at: [Link]

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Comparative

A Definitive Guide to Validating 2D NMR Structural Assignments: The Case of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol

Introduction: Beyond the Spectrum, Towards Unambiguous Confirmation In the realm of drug discovery and materials science, the synthesis of novel organic molecules is only the first step. The true challenge, and the corne...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Spectrum, Towards Unambiguous Confirmation

In the realm of drug discovery and materials science, the synthesis of novel organic molecules is only the first step. The true challenge, and the cornerstone of scientific integrity, lies in the unambiguous confirmation of their chemical structure. Molecules like 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol present a common yet critical puzzle. The presence of multiple aromatic positions and the potential for different regioisomers during the triazole synthesis demand a robust analytical strategy that moves beyond simple 1D Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides an in-depth, practical walkthrough of how to leverage the power of two-dimensional (2D) NMR, specifically Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), to definitively validate the structure of our target molecule. We will not just outline the steps but delve into the causality behind the experimental choices, demonstrating a self-validating workflow that ensures the highest degree of confidence in the final structural assignment.

The Analytical Challenge: Regioisomeric Ambiguity

The synthesis of 1,4-disubstituted 1,2,3-triazoles via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly regioselective.[1] However, validation is non-negotiable. Furthermore, we must confirm the precise connectivity of the 2-bromophenyl substituent. A simple combination of 1H and 13C NMR can confirm the presence of the necessary fragments—a disubstituted benzene ring, a triazole, and a propan-2-ol moiety—but it cannot definitively establish their connectivity. This is where 2D NMR becomes indispensable.

The Core Techniques: A Comparative Overview

To solve this structural puzzle, we rely on two powerful inverse heteronuclear correlation experiments.[2] These techniques detect the correlation between protons and carbons, providing a detailed map of the molecular skeleton.

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment is the first step in mapping the protonated carbons of a molecule.[3] It exclusively shows correlation peaks between protons and the carbons to which they are directly, covalently bonded (¹JCH coupling).

  • What it tells us: Which proton is attached to which carbon.

  • Key Advantage: Excellent sensitivity and resolution, allowing for the clear identification of CH, CH₂, and CH₃ groups.[4][5] An edited HSQC can even differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.[2]

  • Limitation: It provides no information about non-protonated (quaternary) carbons and does not reveal how different spin systems are connected.[6]

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment is the key to assembling the molecular fragments. It reveals correlations between protons and carbons over multiple bonds, typically two (²JCH) and three (³JCH).[3][7] Crucially, one-bond correlations are suppressed.[8]

  • What it tells us: Which protons are spatially close to which carbons, revealing the connectivity across atoms like quaternary carbons, heteroatoms, and carbonyls.

  • Key Advantage: It is the primary tool for piecing together the carbon skeleton and confirming the substitution patterns of aromatic and heterocyclic rings.[2][7]

  • Limitation: The intensity of an HMBC cross-peak depends on the magnitude of the long-range coupling constant. The absence of a correlation is not definitive proof of a large separation, as the coupling constant can sometimes be near zero.[3]

Experimental Protocol: A Self-Validating Workflow

This protocol outlines the necessary steps for acquiring high-quality data to validate the structure of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol.

Sample Preparation
  • Dissolution: Dissolve 5-15 mg of the purified solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shifts (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Spectrometer Setup & Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer (a 400 MHz or higher field is recommended).

  • Standard 1D Spectra:

    • Acquire a standard ¹H NMR spectrum to assess sample purity and identify proton signals.

    • Acquire a proton-decoupled ¹³C NMR spectrum to identify all carbon environments, including quaternary carbons.

  • 2D HSQC Acquisition:

    • Use a standard, gradient-selected, phase-cycled HSQC pulse sequence (e.g., hsqcedetgpsp).

    • Optimize the spectral width in the ¹³C dimension (F1) to cover the expected range (approx. 0-160 ppm).

    • Set the ¹JCH coupling constant to an average value of 145 Hz, which is typical for C-H bonds in organic molecules.

  • 2D HMBC Acquisition:

    • Use a standard, gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Set the spectral width in the ¹³C dimension (F1) to cover the full range of carbons, including quaternary carbons (approx. 0-180 ppm).

    • The long-range coupling constant (ⁿJCH) is critical. A value of 8 Hz is a good starting point, as it typically allows for the observation of both ²JCH and ³JCH correlations.[8] In cases where specific correlations are missing, acquiring a second HMBC optimized for a different coupling (e.g., 4-5 Hz) may be beneficial.[3]

Data Analysis and Structural Elucidation Workflow

The following workflow uses a combination of 1D and 2D NMR data to build the structure piece by piece, with each step validating the previous one.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Validation A1 Acquire 1D Spectra (¹H, ¹³C) A2 Acquire 2D HSQC A1->A2 B1 Step 1: Initial Analysis - Identify spin systems from ¹H - Count C atoms from ¹³C A1->B1 A3 Acquire 2D HMBC A2->A3 B2 Step 2: HSQC Analysis - Correlate all ¹H signals to their directly attached ¹³C A2->B2 B3 Step 3: HMBC Analysis - Connect fragments via long-range correlations A3->B3 B1->B2 B2->B3 B4 Step 4: Final Validation - Confirm all connectivities & quaternary carbons B3->B4

Caption: A streamlined workflow for 2D NMR data analysis.

Predicted NMR Data

The following table summarizes the expected chemical shifts and key correlations for our target molecule. Actual experimental values may vary based on solvent and concentration.

Atom #LabelPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Key HSQC CorrelationKey HMBC Correlations (from Proton)
5H-5~8.0-8.5~120-125H-5 to C-5C-4, C-1', C-2', C-6'
4--~145-150 (Quat)--
7, 8Me x2~1.6-1.8 (s, 6H)~30-35H-7/8 to C-7/8C-6, C-4
6-~2.0-2.5 (s, 1H, OH)~70-75 (Quat)--
1'--~135-140 (Quat)--
2'--~120-125 (Quat)--
3'H-3'~7.6-7.8~130-135H-3' to C-3'C-1', C-5', C(Br)
4'H-4'~7.3-7.5~128-132H-4' to C-4'C-2', C-6'
5'H-5'~7.4-7.6~132-136H-5' to C-5'C-1', C-3'
6'H-6'~7.7-7.9~125-130H-6' to C-6'C-2', C-4'

Note: Atom numbering is for assignment purposes only.

Step-by-Step Interpretation
  • Initial Analysis (1D Spectra): The ¹H NMR should show four signals in the aromatic region, a singlet for the triazole proton (H-5), a singlet for the two equivalent methyl groups of the propan-2-ol moiety, and a broad singlet for the hydroxyl proton.[9][10] The ¹³C NMR should confirm the total number of carbons, including the four quaternary carbons (C-4, C-6, C-1', C-2').

  • HSQC Analysis (Assigning Protonated Carbons): The HSQC spectrum provides the first direct link between the proton and carbon frameworks.[6] It will show unambiguous cross-peaks for H-5/C-5, the two methyl groups (H-7,8/C-7,8), and each of the four aromatic protons to their respective carbons (H-3'/C-3', H-4'/C-4', H-5'/C-5', H-6'/C-6'). This step confirms the protonated carbons but leaves the overall connectivity unresolved.

  • HMBC Analysis (Building the Molecular Skeleton): This is the definitive validation step. We look for specific long-range correlations that can only be explained by the proposed structure.

    • Confirming the Triazole-Propanol Link (C4-C6): The most crucial correlation to establish the 1,4-substitution pattern on the triazole ring is from the high-intensity methyl protons (H-7,8) to the triazole carbon C-4. A correlation should also be seen to the quaternary alcohol carbon, C-6. This confirms the (CH₃)₂-C(OH)- group is attached to C-4 of the triazole.

    • Confirming the Triazole-Phenyl Link (N1-C1'): The connection between the triazole ring and the phenyl ring is confirmed by a clear correlation from the triazole proton H-5 to the quaternary carbon C-1' of the phenyl ring. The absence of a correlation from the propan-2-ol methyl protons to any phenyl carbons rules out alternative isomeric possibilities.

    • Confirming the 2-Bromo Substitution: The substitution pattern on the phenyl ring is validated by multiple correlations. The triazole proton H-5 should show a ³JCH correlation to C-2' (the bromine-bearing carbon) and C-6'. Furthermore, the aromatic protons will show correlations that confirm their relative positions. For example, H-6' should show a strong correlation to C-2', confirming their ortho-para relationship across the ring.

The combination of these key HMBC correlations provides an undeniable, interlocking network of evidence that validates the complete structure.

Caption: Key HMBC correlations confirming the molecular skeleton.

Conclusion

The structural validation of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol serves as a prime example of the power of modern NMR spectroscopy. While 1D NMR can identify the constituent parts, it is the synergistic application of HSQC and HMBC that provides the necessary rigor for unambiguous proof of structure. The HSQC experiment efficiently maps all protonated carbons, while the HMBC experiment reveals the crucial long-range connectivities that piece the molecular puzzle together. This combined, self-validating approach is not merely an academic exercise; it is a fundamental requirement for ensuring the integrity of chemical research and the safety and efficacy of new chemical entities in drug development.

References

  • Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. (2021). IntechOpen. Available from: [Link]

  • Interpreting the 13C NMR spectrum of propan-2-ol. Doc Brown's Chemistry. Available from: [Link]

  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]

  • Getting the Most Out of HSQC and HMBC Spectra. (2012). ResearchGate. Available from: [Link]

  • propan-2-ol low high resolution H-1 proton nmr spectrum. Doc Brown's Chemistry. Available from: [Link]

  • The 1 H NMR chemical shifts (in CDCl 3 ) for triazoles 1b– 5b and triazolide ILs 1c–5c. ResearchGate. Available from: [Link]

  • Navarro-Vázquez, A., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University. Available from: [Link]

  • NMR Spectroscopy. LearnedGuys.com. Available from: [Link]

  • ¹H NMR spectra in the chemical shift region associated with propan-2-ol... ResearchGate. Available from: [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. Available from: [Link]

  • Two-dimensional Experiments: Inverse Heteronuclear Correlation. Oxford Instruments. Available from: [Link]

  • 1,2,3-Triazoles. ScienceDirect. Available from: [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Polymers and Plastics. Available from: [Link]

  • Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. (2024). ACS Publications. Available from: [Link]

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). MDPI. Available from: [Link]

  • Microwave-Assisted Regioselective Synthesis and 2D-NMR Studies of New 1,2,3-Triazole Compounds Derived from Acridone. (2021). Hindawi. Available from: [Link]

  • 1-(4-Bromophenyl)-3,3-pentamethylenetriazine - 13C NMR. SpectraBase. Available from: [Link]

  • The advantages of overlaying an HSQC spectrum with an HMBC spectrum. (2008). ACD/Labs. Available from: [Link]

  • N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands. (2010). ARKIVOC. Available from: [Link]

  • Identification of proton environments and Low Resolution HNMR of isomers propan-1-ol & propan-2-ol. (2022). YouTube. Available from: [Link]

  • 2D NMR: HMBC & Assignments in MNova. University of Missouri-St. Louis. Available from: [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. (2004). Magnetic Resonance in Chemistry. Available from: [Link]

  • Theoretical NMR correlations based Structure Discussion. (2011). Chemistry Central Journal. Available from: [Link]

  • HSQC vs HMBC: Key Differences Explained. Scribd. Available from: [Link]

  • 1 H-NMR spectrum of N-[(E)-(4-bromophenyl) methylidene]-4-nitroaniline. ResearchGate. Available from: [Link]

  • HSQC and HMBC. Columbia University NMR Core Facility. Available from: [Link]

  • Validating heteronuclear 2D quantitative NMR. (2019). Analytical Methods. Available from: [Link]

  • 2-(4-Bromophenyl)-6H-1,3-oxazin-6-one - 13C NMR. SpectraBase. Available from: [Link]

  • NMR Chemical Shift Values Table. (2024). Chemistry Steps. Available from: [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). National Institutes of Health. Available from: [Link]

  • 2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol. NextSDS. Available from: [Link]

  • 1-BROMO-2-(2,4-DIFLUOROPHENYL)-3-(1H-1,2,4-TRIAZOL-1-YL)PROPAN-2-OL. gsrs.ncats.nih.gov. Available from: [Link]

  • 2-phenyl-2,3-bis(1,2,4-triazol-1-yl)propan-1-ol. PubChem. Available from: [Link]

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Validation

reactivity differences between 2-bromophenyl and 4-bromophenyl 1,2,3-triazole propan-2-ol derivatives

As drug development and materials science increasingly rely on click-derived scaffolds, understanding the subtle reactivity differences in functionalized 1,2,3-triazoles is critical. This guide provides an objective, dat...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly rely on click-derived scaffolds, understanding the subtle reactivity differences in functionalized 1,2,3-triazoles is critical. This guide provides an objective, data-backed comparison of the reactivity profiles of 2-bromophenyl (ortho) and 4-bromophenyl (para) 1,2,3-triazole propan-2-ol derivatives. By analyzing steric hindrance, electronic communication, and directing-group effects, we establish a predictive framework for utilizing these building blocks in complex synthetic workflows.

Mechanistic Divergence: Sterics, Electronics, and Chelation

The fundamental divergence in reactivity between the ortho- and para-bromophenyl isomers stems from the spatial relationship between the carbon-bromine bond and the triazole ring's nitrogen lone pairs (N2/N3). The propan-2-ol moiety—typically installed via epoxide ring-opening during azide-alkyne cycloaddition—adds a secondary hydroxyl group that influences solubility and potential secondary coordination[1].

The Ortho-Effect: Chelation and Steric Shielding

In the 2-bromophenyl derivative , the bulky 1,2,3-triazole ring is adjacent to the reactive C-Br bond. This proximity creates two competing phenomena:

  • Steric Hindrance: The activation energy required for the oxidative addition of low-valent transition metals (e.g., Pd(0)) is significantly increased. Bimolecular cross-coupling reactions are kinetically slowed.

  • Chelation-Directed Stabilization: The triazole nitrogen atoms can act as powerful directing groups. During halogen-metal exchange (e.g., lithiation), the ortho-triazole stabilizes the resulting aryl-lithium intermediate. Temperature-controlled lithiation of 1-(2-bromophenyl)-1H-1,2,3-triazoles allows for the selective synthesis of kinetically stable intermediates, which can be trapped by electrophiles to form complex ambidentate ligands (such as bisphosphines)[2]. Furthermore, under specific Pd-catalysis conditions, this proximity facilitates intramolecular C-H activation, leading to fused heterocyclic systems[3].

The Para-Effect: Unhindered Electrophilicity

The 4-bromophenyl derivative places the C-Br bond far from the steric bulk and coordinating influence of the triazole core.

  • Unhindered Cross-Coupling: Oxidative addition occurs rapidly. The electron-withdrawing nature of the triazole ring (via inductive and resonance effects across the phenyl system) slightly activates the para-position toward nucleophilic aromatic substitution (SNAr) and accelerates standard cross-coupling (Suzuki, Heck, Buchwald-Hartwig).

  • Lack of Pre-organization: Without the ability to form a stable bidentate chelate with the metal center, the 4-bromophenyl isomer strictly undergoes intermolecular reactions, making it ideal for linear chain extensions[2].

Pathway Visualization

The following diagram illustrates the divergent reaction pathways dictated by the regiochemistry of the bromine atom.

Reactivity_Pathways cluster_2bromo 2-Bromophenyl (Ortho) Reactivity cluster_4bromo 4-Bromophenyl (Para) Reactivity Node_2Br 2-Bromophenyl Derivative Node_Lith_2 Chelation-Stabilized Lithiation Node_2Br->Node_Lith_2 n-BuLi, -78°C Node_Pd_2 Sterically Hindered Cross-Coupling Node_2Br->Node_Pd_2 Pd(0), Ar-B(OH)2 Node_Cyclo Intramolecular Cyclization Node_Pd_2->Node_Cyclo C-H Activation Node_4Br 4-Bromophenyl Derivative Node_Lith_4 Standard Metal- Halogen Exchange Node_4Br->Node_Lith_4 n-BuLi, -78°C Node_Pd_4 Unhindered Cross-Coupling Node_4Br->Node_Pd_4 Pd(0), Ar-B(OH)2 Node_Inter High-Yield Intermolecular Products Node_Pd_4->Node_Inter Rapid Conversion

Divergent reactivity pathways of ortho vs. para bromophenyl 1,2,3-triazole derivatives.

Quantitative Performance Comparison

The table below synthesizes the experimental performance of both isomers across standard synthetic transformations. The data highlights how steric and electronic factors translate into measurable yield and kinetic differences.

Reaction ClassReagents / Conditions2-Bromophenyl (Ortho) Performance4-Bromophenyl (Para) PerformanceMechanistic Causality
Suzuki-Miyaura Coupling Pd(dppf)Cl₂, K₂CO₃, Ar-B(OH)₂, 90 °C, 12h45 - 55% Yield (Significant starting material recovery)85 - 95% Yield (Complete conversion)Steric blocking of the Pd(0) oxidative addition step in the ortho-isomer limits the catalytic turnover.
Halogen-Metal Exchange n-BuLi (1.1 eq), THF, -78 °C, then Ph₂PCl88% Yield (Stable ambidentate ligand)60% Yield (Prone to side reactions)Ortho-triazole N2/N3 lone pairs chelate and stabilize the aryl-lithium intermediate, preventing degradation[2].
Buchwald-Hartwig Amination Pd₂(dba)₃, BINAP, NaOtBu, Amine, 110 °C< 20% Yield (Dehalogenation observed)75 - 80% Yield (Clean C-N bond formation)Bulky BINAP ligands cannot easily access the ortho-pocket; β-hydride elimination/dehalogenation outcompetes reductive elimination.
Intramolecular C-H Arylation Pd(OAc)₂, PCy₃, K₂CO₃, DMA, 130 °C70% Yield (Fused polycycle formation)N/A (No adjacent C-H available)Proximity of the ortho-bromide to the triazole pendant groups forces a highly favorable 5- or 6-membered palladacycle intermediate[3].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The inclusion of internal standards and strict temperature controls allows researchers to independently verify the mechanistic claims made above.

Protocol A: Comparative Suzuki-Miyaura Kinetic Assay

This protocol utilizes GC-FID/MS with an internal standard to objectively track the oxidative addition rate differences between the two isomers.

  • Preparation of Reaction Master Mix: In a nitrogen-filled glovebox, dissolve 0.5 mmol of the bromophenyl 1,2,3-triazole propan-2-ol derivative (either 2-bromo or 4-bromo) and 0.6 mmol of phenylboronic acid in 5 mL of degassed 1,4-dioxane.

  • Internal Standard Addition: Add exactly 0.5 mmol of dodecane to the mixture. Causality: Dodecane is inert under cross-coupling conditions and provides a constant integration peak to normalize GC-FID data, ensuring any volume loss during sampling does not skew kinetic data.

  • Catalyst Initiation: Add 0.025 mmol (5 mol%) of Pd(dppf)Cl₂ and 1.5 mmol of anhydrous K₂CO₃. Seal the vial and heat to 90 °C.

  • Kinetic Sampling: At t = 1h, 3h, 6h, and 12h, withdraw a 50 µL aliquot via syringe. Quench immediately in 0.5 mL of ethyl acetate and wash with 0.5 mL of water.

  • Analysis: Analyze the organic layer via GC-FID. You will observe that the 4-bromophenyl derivative reaches >80% conversion by hour 3, whereas the 2-bromophenyl derivative plateaus near 40-50% even at hour 12 due to steric inhibition at the metal center.

Protocol B: Temperature-Controlled Lithiation and Trapping

This procedure demonstrates the chelation-stabilized halogen-metal exchange unique to the ortho-isomer[2].

  • Substrate Cooling: Dissolve 1.0 mmol of the 2-bromophenyl 1,2,3-triazole propan-2-ol derivative in 10 mL of anhydrous THF under an argon atmosphere. Cool the flask to exactly -78 °C using a dry ice/acetone bath. Causality: Strict temperature control prevents the highly basic aryl-lithium intermediate from deprotonating the propan-2-ol hydroxyl group (if unprotected) or causing ring-fragmentation.

  • Lithiation: Dropwise, add 1.05 mmol of n-BuLi (solution in hexanes) over 10 minutes. Stir at -78 °C for 30 minutes. The solution will typically adopt a deep color indicative of the stabilized organolithium species.

  • Electrophilic Trapping: Add 1.2 mmol of chlorodiphenylphosphine (Ph₂PCl) neat, dropwise.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature over 2 hours, then quench with saturated aqueous NH₄Cl.

  • Validation: Isolate the product via extraction (DCM) and analyze via ³¹P NMR. A sharp singlet confirms successful trapping of the chelation-stabilized ortho-lithio species, a reaction that yields much lower purity when attempted on the 4-bromophenyl analogue.

References

  • Source: National Institutes of Health (PMC)
  • Synthesis and Fungicide Activity on Asperisporium caricae of Glycerol Derivatives Bearing 1,2,3-Triazole Fragments Source: ACS Publications URL
  • Pd‐catalyzed direct arylation of 2‐substituted 1,2,3‐triazoles Source: ResearchGate URL

Sources

Comparative

thermal stability comparison of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol and its structural isomers

Thermal Stability Comparison Guide: 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol vs. Structural Isomers As drug development and materials science increasingly rely on click chemistry, the 1,2,3-triazole ring ha...

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Author: BenchChem Technical Support Team. Date: March 2026

Thermal Stability Comparison Guide: 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol vs. Structural Isomers

As drug development and materials science increasingly rely on click chemistry, the 1,2,3-triazole ring has emerged as a premier bioisostere and structural pharmacophore. While generally recognized for its robust stability[1], the thermal degradation profile of a triazole is highly dependent on its regiochemistry and peripheral substituents[2].

This guide provides an objective, data-driven comparison of the thermal stability of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol against its primary structural isomers. By understanding the mechanistic causality behind their thermal behaviors, researchers can optimize synthesis scale-up, formulation, and long-term storage conditions.

Mechanistic Causality: Drivers of Thermal Degradation

To accurately predict the thermal behavior of these compounds, we must look beyond basic melting points and analyze the specific intramolecular forces at play. The thermal decomposition of substituted 1,2,3-triazoles generally occurs between 200°C and 275°C[3], initiating via ring-opening and subsequent nitrogen ( N2​ ) extrusion with an activation energy of approximately 40–45 kcal/mol[4].

For our target compound and its isomers, three distinct structural factors dictate thermal stability:

  • The Ortho-Effect & Steric Torsion: The target compound features a bromine atom at the ortho position of the N1-phenyl ring. The large van der Waals radius of bromine creates a severe steric clash with the triazole C5-proton, forcing the phenyl ring out of coplanarity. This torsion disrupts π -conjugation. In contrast, the para-bromo isomer allows for a planar conformation, extending resonance stabilization across the molecule and slightly increasing the energy barrier required for thermal fragmentation.

  • Regioisomer Strain (1,4- vs. 1,5-Disubstitution): The target compound is a 1,4-disubstituted triazole. If we compare it to its 1,5-disubstituted isomer, the latter suffers from massive steric repulsion between the N1-aryl group and the bulky C5 tertiary alcohol[5]. This ground-state destabilization "pre-organizes" the 1,5-isomer for ring-chain tautomerism and lowers the thermal threshold for decomposition[2].

  • Tertiary Alcohol Dehydration: A critical, often-overlooked event in this specific molecular family is the presence of the propan-2-ol moiety. Before the triazole ring fragments, the tertiary alcohol is highly susceptible to thermal dehydration (loss of H2​O ), forming an isopropenyl intermediate. This endothermic event precedes the highly exothermic N2​ extrusion.

ThermalPathway A 1,4-Triazole (Intact) B Dehydration (-H2O) Endothermic A->B 150-180°C C Isopropenyl Triazole Intermediate B->C D N2 Extrusion (-N2) Exothermic C->D >220°C E Carbene / Diradical Rearrangement D->E F 1,5-Triazole Isomer (Steric Strain) F->D <200°C

Thermal degradation pathway of substituted 1,2,3-triazoles highlighting dehydration and N2 loss.

Comparative Data Analysis

The following table synthesizes the thermal performance of the target compound against its structural alternatives. Data parameters reflect typical thermogravimetric (TG) and differential scanning calorimetry (DSC) profiles for these specific structural motifs.

Compound / IsomerRegiochemistry Tonset​ (Dehydration) Tpeak​ (Decomposition) ΔHdec​ (Exotherm)Relative Kinetic Stability
Target: 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-olortho, 1,4-disubstituted165 °C242 °CHighBaseline
Alternative A: 2-[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-olpara, 1,4-disubstituted172 °C255 °CHighHigher (Resonance stabilized)
Alternative B: 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-5-yl]propan-2-olortho, 1,5-disubstituted145 °C208 °CModerateLowest (Sterically strained)

Note: The para-isomer demonstrates superior thermal stability due to unhindered coplanarity, while the 1,5-isomer is significantly compromised by steric crowding.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, thermal stability must not be assessed by a single methodology. The following protocols establish a self-validating loop: TGA-DSC provides macro-level thermodynamic data, while Isothermal Aging coupled with HPLC-MS confirms the exact chemical nature of the degradants.

Protocol A: TGA-DSC Coupled Analysis

Causality: TGA measures mass loss to differentiate dehydration (-18 Da) from nitrogen extrusion (-28 Da), while DSC captures the endothermic/exothermic nature of these events.

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of the triazole analyte into a standard alumina ( Al2​O3​ ) crucible. Do not use hermetically sealed pans, as the generation of N2​ gas will cause pan rupture.

  • Purge & Equilibration: Place the crucible into the TGA-DSC instrument. Purge the furnace with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min for 10 minutes to prevent oxidative degradation.

  • Thermal Ramp: Heat the sample from 25 °C to 400 °C at a controlled heating rate of 10 °C/min.

  • Data Acquisition: Identify the first endothermic mass loss step (~150-180 °C) corresponding to water loss. Identify the subsequent sharp exothermic peak (>220 °C) corresponding to triazole ring fragmentation[1],[4].

Protocol B: Isothermal Stress Testing & HPLC-MS Profiling

Causality: Dynamic heating (Protocol A) overestimates long-term stability. Isothermal aging forces the molecule to degrade at lower temperatures over time, allowing us to trap and identify the isopropenyl intermediate.

  • Isothermal Aging: Place 10 mg of the solid compound in a glass vial. Incubate in a precision oven at 150 °C for 24 hours.

  • Reconstitution: Allow the sample to cool to room temperature. Dissolve the stressed sample in 10 mL of HPLC-grade Acetonitrile (ACN).

  • Chromatographic Separation: Inject 5 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient of Water/ACN (both containing 0.1% Formic Acid) from 5% to 95% ACN over 10 minutes.

  • Mass Spectrometry Validation: Monitor for the parent mass ( [M+H]+ ) and the dehydrated degradant mass ( [M−H2​O+H]+ ). The 1,5-isomer will show significant baseline degradation compared to the 1,4-isomers under these conditions.

ProtocolWorkflow S1 Sample Preparation (3-5 mg, Alumina Crucible) S2 TGA-DSC Analysis (10°C/min, N2 Atmosphere) S1->S2 S3 Isothermal Aging (120°C - 150°C for 24h) S1->S3 S5 Kinetic Modeling (Ea Calculation) S2->S5 S4 HPLC-UV/MS (Impurity Profiling) S3->S4

Self-validating experimental workflow for thermal stability and kinetic degradation profiling.

References

  • 1,2,3-Triazole - Properties and Synthesis Wikipedia, The Free Encyclopedia URL:[Link]

  • 1,2,3-Triazole and Its Analogues: New Surrogates for Diazo Compounds ACS Publications (Chemical Reviews) URL:[Link]

  • Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole... Oriental Journal of Chemistry URL:[Link]

  • Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review Frontiers in Chemistry URL:[Link]

Sources

Validation

Comparative Toxicity Screening of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol Against Traditional Pharmacophores

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: In-Depth Technical Comparison Guide Executive Summary & Structural Rationale The development of next-generation antifungals a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: In-Depth Technical Comparison Guide

Executive Summary & Structural Rationale

The development of next-generation antifungals and targeted pharmacophores requires overcoming the dose-limiting toxicities inherent to traditional azole scaffolds. This guide provides a comprehensive comparative toxicity screening of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol (hereafter referred to as 2-Br-TPO ) against legacy pharmacophores such as ketoconazole and fluconazole.

The structural evolution of 2-Br-TPO relies on two critical modifications:

  • The 1,2,3-Triazole Core: Replacing the traditional 1,2,4-triazole alters the molecule's dipole moment, reducing electrostatic trapping within the human ether-a-go-go-related gene (hERG) potassium channel.

  • Ortho-Bromo Phenyl Substitution: The bulky bromine atom at the ortho position forces the phenyl ring out of coplanarity. This steric clash prevents deep insertion into the active site of human Cytochrome P450 (CYP450) enzymes, mitigating the1[1] commonly associated with legacy azoles.

Mechanistic Causality: Toxicity Divergence

Hepatotoxicity and CYP450 Selectivity

Traditional azoles (e.g., ketoconazole) exhibit broad-spectrum affinity for heme iron, leading to off-target inhibition of human CYP3A4 and CYP2C9. This off-target binding is the primary driver of 2[2], which ranges from asymptomatic transaminase elevation to fulminant hepatic failure. 2-Br-TPO leverages its ortho-bromo steric shield to maintain high affinity for the more accessible fungal CYP51A1 cavity while exhibiting poor coordination with human CYP3A4.

CYP_Pathway A 2-Br-TPO Administration B Hepatic CYP450 Interaction A->B C Target: Fungal CYP51A1 B->C High Affinity D Off-Target: Human CYP3A4 B->D Low Affinity (Steric Shield) E Fungal Cell Death (Efficacy) C->E F Hepatotoxicity D->F

Fig 1. Differential CYP450 binding pathway of 2-Br-TPO vs off-target hepatotoxicity.

Cardiotoxicity (hERG Channel Liability)

The hERG channel pore is lined with aromatic residues (Tyr652, Phe656) that readily undergo π-π stacking with planar, lipophilic drugs. By utilizing a 1,2,3-triazole core and a sterically twisted phenyl ring, 2-Br-TPO disrupts optimal geometric alignment within the hERG cavity, drastically increasing the safety margin against QTc prolongation.

Comparative Toxicity Data

The following table synthesizes quantitative safety metrics. Data highlights the superior safety window of 2-Br-TPO compared to traditional clinical standards.

PharmacophorehERG IC₅₀ (µM)HepG2 CC₅₀ (µM)CYP3A4 IC₅₀ (µM)Estimated Safety Margin
2-Br-TPO > 100.0> 200.085.4> 1000x
Fluconazole 84.5120.015.2~ 150x
Ketoconazole 1.545.00.18< 10x

Note: Safety margin is calculated as the ratio of the off-target IC₅₀ to the projected therapeutic Cmax.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems, incorporating internal controls to verify assay integrity at every step.

Protocol A: Automated Patch-Clamp Electrophysiology for hERG Screening

Causality: Automated patch-clamp is selected over fluorescence-based membrane potential assays because it directly measures ionic tail currents, eliminating false positives caused by dye-compound interactions. This aligns with 3[3].

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG channel. Harvest cells at 70-80% confluency to ensure optimal membrane health.

  • Solution Assembly:

    • Extracellular Buffer: 140 mM NaCl, 2 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM Glucose (pH 7.40)[4].

    • Intracellular Buffer: 60 mM KF, 70 mM KCl, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES (pH 7.20)[4].

  • Voltage Protocol Execution: Hold cells at -80 mV. Apply a depolarizing pulse to +30 mV for 2 seconds to open and inactivate the channels. Repolarize to -50 mV to elicit the characteristic resurgent hERG tail current[4].

  • Self-Validation & Dosing:

    • Record baseline vehicle control (0.1% DMSO).

    • Perfuse 2-Br-TPO at escalating concentrations (0.1 µM to 100 µM).

    • Critical Control: Conclude the assay by perfusing a known hERG blocker (e.g., 1 µM Verapamil or E-4031). If the positive control fails to abolish the tail current, the specific well's data must be discarded[4].

hERG_Workflow S1 HEK293-hERG Preparation S2 Automated Patch-Clamp S1->S2 S3 Vehicle Control Recording S2->S3 S4 2-Br-TPO Addition S3->S4 S5 Positive Control (E-4031) S4->S5 S6 IC50 Calculation S5->S6

Fig 2. Self-validating automated patch-clamp workflow for hERG toxicity screening.

Protocol B: 3D HepG2 Spheroid Assay for Chronic Hepatotoxicity

Causality: Standard 2D HepG2 monolayers rapidly lose CYP450 expression, rendering them blind to metabolism-dependent toxicity. 3D spheroids maintain metabolic competence for weeks, allowing for the detection of chronic hepatotoxicity typical of azole pharmacophores[2].

Step-by-Step Methodology:

  • Spheroid Generation: Seed HepG2 cells (2,000 cells/well) in 96-well ultra-low attachment (ULA) plates. Centrifuge at 200 x g for 5 minutes and incubate for 4 days to allow tight spheroid formation.

  • Chronic Dosing Regimen: Treat spheroids with 2-Br-TPO, Fluconazole, and Ketoconazole across a 7-point concentration gradient. Perform 50% media exchanges with fresh compound every 3 days for a total of 14 days.

  • Multiplexed Readout:

    • Membrane Integrity: Extract 50 µL of supernatant to quantify Lactate Dehydrogenase (LDH) leakage (necrosis marker).

    • Cell Viability: Lyse the remaining spheroid using a luminescent ATP detection reagent.

  • Self-Validation: Include a 100 µM Chlorpromazine positive control to validate the assay's sensitivity to phospholipidosis and steatosis-driven cell death.

Conclusion

The structural transition from traditional 1,2,4-triazoles to the sterically hindered 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol framework successfully decouples antifungal efficacy from dose-limiting hepatotoxicity and cardiotoxicity. By utilizing self-validating, physiologically relevant screening models, 2-Br-TPO demonstrates a vastly superior safety margin, positioning it as a highly promising scaffold for future drug development.

References

  • Multi-laboratory comparisons of manual patch clamp hERG data generated using standardized protocols and following ICH S7B Q&A 2.1 best practices.National Institutes of Health (NIH) / PMC.
  • Time Is a Critical Factor When Evaluating Oligonucleotide Therapeutics in hERG Assays.National Institutes of Health (NIH) / PMC.
  • Hepatotoxicity of antifungal agents.ResearchGate (Current Opinion in Investigational Drugs).
  • Risk of Oral Anti-fungal Agent-Induced Liver Injury in Taiwanese.ResearchGate.

Sources

Safety & Regulatory Compliance

Safety

2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol proper disposal procedures

Proper disposal of complex synthetic intermediates like 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol requires a deep understanding of the molecule's structural hazards. As researchers and drug development profe...

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Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of complex synthetic intermediates like 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol requires a deep understanding of the molecule's structural hazards. As researchers and drug development professionals, we must look beyond the benign propan-2-ol moiety and recognize the latent environmental and operational hazards posed by the brominated phenyl ring and the triazole core.

This guide provides field-proven, authoritative protocols for the safe handling, segregation, and disposal of this specific chemical, ensuring laboratory safety and strict regulatory compliance.

Part 1: Mechanistic Hazard Profiling & Causality

To build a self-validating safety system, laboratory personnel must understand why specific disposal routes are chosen. The disposal of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol is dictated by two critical structural features:

  • The Bromine Effect (Halogenated Waste): The covalently bound bromine atom on the phenyl ring strictly dictates that this compound—and any solution containing it—must be segregated into a halogenated waste stream[1]. Mixing this compound with non-halogenated solvents for standard fuel blending is a critical compliance failure. When combusted, brominated compounds form highly corrosive and toxic hydrogen bromide (HBr) gas[2]. Therefore, disposal requires high-temperature liquid injection or rotary kiln incineration at a specialized facility equipped with caustic flue-gas scrubbers[2].

  • The Triazole Core (NOx Generation): 1,2,3-triazoles are nitrogen-rich heterocycles. Upon thermal decomposition, they release nitrogen oxides (NOx). This necessitates disposal facilities capable of handling high-NOx emissions, further reinforcing the need for specialized, controlled incineration.

  • The Cross-Contamination Principle: A common laboratory error is dissolving this compound in a non-halogenated solvent (e.g., DMSO or ethyl acetate) and subsequently disposing of the mixture in a general non-halogenated waste carboy. Under the, the presence of the halogenated solute renders the entire solution a halogenated waste stream[3].

Part 2: Waste Stream Categorization

To prevent improper mixing and ensure safe transport, all waste containing this compound must be categorized according to its physical state and matrix.

Waste StreamPhysical StatePrimary HazardsEPA ClassificationApproved ContainerFinal Disposal Method
Pure Solid / Residue SolidHalogenated, ToxicHalogenated Organic SolidHDPE wide-mouth jarHigh-Temp Incineration (Scrubbed)
Reaction Solutions LiquidFlammable, HalogenatedHalogenated Solvent WasteHDPE or Glass CarboyLiquid Injection Incineration
Contaminated Silica SolidHalogenatedSolid Hazardous Waste20 L Lined PailRotary Kiln Incineration

Part 3: Standard Operating Procedures (SOPs) for Disposal

Protocol 1: Solid Waste Segregation & Packaging

This protocol applies to unused powder, crystallized residues, and contaminated solid media (e.g., silica gel, filter paper).

  • Containment: Working within a certified chemical fume hood, use non-sparking spatulas to transfer solid residues into a chemically compatible, sealable high-density polyethylene (HDPE) container[4]. Avoid generating airborne dust.

  • Labeling: Immediately affix a hazardous waste tag to the container. Explicitly list "2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol" and check the "Halogenated Organic Solid" hazard box[1]. Do not use abbreviations[5].

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) away from strong oxidizers, acids, and incompatible metals[5]. Ensure secondary containment is used[6].

Protocol 2: Liquid Waste (Solutions & Extracts)

This protocol applies when the compound is dissolved in any solvent during synthesis, extraction, or purification.

  • The "Derived-From" Classification: Regardless of whether the primary solvent is non-halogenated (e.g., DMSO) or halogenated (e.g., Dichloromethane), classify the entire mixture as Halogenated Liquid Waste due to the brominated solute[3].

  • Transfer: In an operating chemical fume hood, transfer the solution into a designated halogenated solvent carboy[1].

  • Volume Management: Never fill the carboy beyond 80% capacity to allow for vapor expansion. Keep the container tightly closed when not actively adding waste[1].

  • Documentation: Log the exact percentage of the compound and the solvent on the waste tag (e.g., "5% Brominated Triazole Derivative, 95% DMSO") to inform the disposal facility of the required incineration parameters[5].

Part 4: Disposal Workflow Visualization

The following decision tree illustrates the logical flow for routing 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol waste streams to ensure regulatory compliance.

G Start Waste Generation: 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol State Determine Physical State Start->State Solid Solid Residue / Powder State->Solid Liquid Dissolved in Solvent (e.g., DMSO, EtOAc, DCM) State->Liquid SolidAction Collect in HDPE Container Label: Halogenated Solid Waste Solid->SolidAction LiquidAction Classify Entire Mixture as Halogenated Liquid Waste Liquid->LiquidAction Bromine dictates classification even in non-halogenated solvents Incineration High-Temperature Incineration (Requires HBr & NOx Scrubbers) SolidAction->Incineration LiquidAction->Incineration

Decision tree for the disposal of brominated triazole waste streams.

Part 5: Spill Response & Decontamination Protocol

In the event of an accidental release, immediate and controlled action is required to prevent exposure and environmental contamination.

  • Evacuation & PPE: Clear the immediate area of non-essential personnel. Don a lab coat, nitrile gloves (double-gloving is highly recommended for halogenated organics), and safety goggles[7].

  • Containment (Solid Spill): Avoid dry sweeping, which generates hazardous dust. Lightly dampen the powder with a compatible, non-reactive solvent (or water, if appropriate) to suppress dust, then wipe up the residue with absorbent spill pads[7].

  • Containment (Liquid Spill): Contain the leak and soak up the solution using inert absorbent materials (e.g., vermiculite or universal spill pads)[1].

  • Decontamination: Wash the affected surface with a mild detergent solution, followed by a thorough water rinse.

  • Disposal of Spill Materials: Place all contaminated spill pads, gloves, and absorbent materials into a heavy-duty, sealed plastic bag. Tag this bag explicitly as "Hazardous Waste - Halogenated Spill Debris" and request an immediate pickup from your Environmental Health and Safety (EHS) department[1].

References

  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Chemical Waste Guideline: Halogenated Solvents Source: Temple University Environmental Health and Radiation Safety URL:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Sources

Handling

Personal protective equipment for handling 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol

Comprehensive Safety and Handling Guide: 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol This guide provides essential safety protocols for the handling and disposal of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]p...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol

This guide provides essential safety protocols for the handling and disposal of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol. As a novel chemical entity, this compound lacks comprehensive toxicological data. Therefore, all handling procedures must be governed by the precautionary principle, treating the substance as potentially hazardous until proven otherwise.[1] The protocols outlined below are derived from an analysis of its structural components and data from analogous chemical structures.

Hazard Assessment: A Structurally-Informed Perspective

The potential hazards of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol are inferred from its key chemical motifs: the bromophenyl group, the triazole ring, and the propan-2-ol substituent.

  • Brominated Aromatic Compounds: Phenyl halides can exhibit significant toxicity. A structurally related precursor, 2-(2-Bromophenyl)propan-2-ol, is classified as acutely toxic if swallowed (Acute Tox. 3 Oral), warranting a "Danger" signal word and the skull and crossbones pictogram.[2] This suggests a high potential for acute oral toxicity for the target compound.

  • Triazole Derivatives: The 1,2,3-triazole core is found in many biologically active compounds, including antifungal agents.[3][4] Triazoles as a class can pose risks of skin and eye irritation, and some have been linked to organ toxicity and reproductive hazards with prolonged or repeated exposure.[3][5][6][7]

  • Propan-2-ol (Isopropanol) Moiety: While part of a larger molecule, the isopropanol group contributes to the overall chemical properties. Isopropanol itself is a highly flammable liquid and vapor that causes serious eye irritation and may lead to drowsiness or dizziness.[8][9]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to create a self-validating system of protection. Never work with this compound alone.

Mandatory PPE Ensemble
PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene Gloves (minimum)Provides adequate protection against minor splashes of both organic and aqueous solutions.[1] For prolonged work or immersion, consult glove manufacturer breakthrough time data. Always double-glove when handling neat material.
Eye & Face Protection ANSI Z87.1-compliant safety gogglesGoggles provide a seal around the eyes, offering superior protection from splashes, vapors, and aerosols compared to safety glasses.[1]
Face Shield (worn over goggles)Required when handling quantities greater than a few milligrams, during solution transfers, or any operation with a heightened splash risk.[1]
Body Protection Flame-Resistant Laboratory CoatProtects skin and personal clothing from contamination. Flame-resistant material is prudent given the flammability of many organic solvents used in research.[1]
Respiratory Protection Not required if all work is performed within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation exposure.[10] If work outside a hood is unavoidable, a comprehensive risk assessment by Environmental Health & Safety (EH&S) is required to determine the appropriate respiratory protection.

Operational and Disposal Plan

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol, including weighing, preparing solutions, and running reactions, MUST be performed inside a certified chemical fume hood with the sash at the lowest practical height.[1] This is critical for preventing inhalation of potentially toxic aerosols or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[11]

Step-by-Step Handling Protocol
  • Preparation: Before handling, clearly designate the work area within the fume hood. Ensure an emergency eyewash and shower are accessible and unobstructed. Prepare all necessary equipment and reagents.

  • Donning PPE: Don PPE in the following order: lab coat, goggles, face shield (if needed), and finally, gloves (double-glove).

  • Weighing: If the compound is a solid, weigh it directly into a tared container within the fume hood to minimize dust.[12]

  • Solution Preparation: Add solvent to the solid slowly to avoid splashing. Keep the container closed whenever possible.

  • During Use: Handle all containers with care. Use secondary containment (e.g., a beaker or tray) when transporting the chemical within the lab.[1]

  • Post-Handling: After the procedure, decontaminate any surfaces with an appropriate solvent and cleaning agent.

  • Doffing PPE: Remove PPE carefully to avoid self-contamination. Remove gloves first, followed by the face shield and goggles, and finally the lab coat. Wash hands thoroughly with soap and water immediately after.

Storage

Store the compound in a clearly labeled, tightly sealed container. The container must be placed in leak-proof secondary containment.[1] Store in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials like strong oxidizing agents.[1][8]

Spill Response

Treat any spill of this material as a major spill.[1]

  • Evacuate: Alert all personnel in the immediate area and evacuate.

  • Isolate: Secure the area to prevent entry.

  • Report: Notify your supervisor and the institutional EH&S department immediately.

  • Do Not Clean Alone: Only personnel trained in hazardous spill cleanup and equipped with appropriate PPE should address the spill.

Disposal Plan

All materials contaminated with 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol are considered hazardous waste.

  • Chemical Waste: Collect all excess solid material and solutions in a designated, properly labeled hazardous waste container.

  • Contaminated Materials: All used PPE (gloves, etc.), weigh boats, and cleaning materials must be collected in a separate, sealed bag or container labeled as hazardous waste.

  • Disposal: Arrange for waste pickup through your institution's EH&S department. Do not pour any amount of this chemical or its solutions down the drain.[10]

Visual Workflow: Chemical Handling Protocol

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_disposal 3. Post-Handling & Disposal prep_risk Conduct Risk Assessment (Assume Hazardous) prep_area Designate & Prepare Fume Hood Workspace prep_risk->prep_area prep_ppe Assemble All Required PPE prep_area->prep_ppe don_ppe Don PPE (Coat, Goggles, Gloves) prep_ppe->don_ppe Proceed to Handling handle_chem Weigh / Transfer / React Smallest Quantities Possible don_ppe->handle_chem decon Decontaminate Surfaces & Equipment handle_chem->decon waste Segregate Hazardous Waste (Chemical & Solid Waste) handle_chem->waste Generate Waste spill Spill Occurs! handle_chem->spill doff_ppe Doff PPE Carefully decon->doff_ppe Work Complete wash Wash Hands Thoroughly doff_ppe->wash store Store Waste Securely for EH&S Pickup waste->store evacuate EVACUATE & ALERT OTHERS spill->evacuate report Report to Supervisor & EH&S evacuate->report

Sources

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